(2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride
説明
The exact mass of the compound Methyl-L-lysine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-amino-6-(methylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9-5-3-2-4-6(8)7(10)11;/h6,9H,2-5,8H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQELUQTVJOFFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997570 | |
| Record name | N~6~-Methyllysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98618-75-8, 7622-29-9 | |
| Record name | Lysine, N6-methyl-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98618-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-epsilon-Methyl-L-lysine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007622299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~6~-Methyllysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Structural Properties of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the structural properties of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride (also known as Nε-Methyl-L-lysine hydrochloride), a molecule of significant interest in biochemical research and pharmaceutical development. The guide delves into the compound's molecular architecture, including its stereochemistry and key functional groups, and offers detailed insights into its characterization through advanced analytical techniques. Methodologies for spectroscopic analysis (NMR, FTIR, and Mass Spectrometry) are presented with a focus on the interpretation of spectral data to elucidate structural features. While a definitive crystal structure for this specific hydrochloride salt is not publicly available, this guide discusses the expected crystallographic properties based on analogous amino acid hydrochlorides. Furthermore, a representative synthesis protocol is provided to offer a complete contextual understanding for researchers. This document is intended to serve as a valuable resource for scientists engaged in the study and application of methylated amino acids, particularly in the fields of epigenetics, protein chemistry, and drug design.
Introduction: The Significance of N-Methylated Lysine Analogues
(2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride is a derivative of the essential amino acid L-lysine, featuring a methyl group on the epsilon-amino group of the side chain. This seemingly simple modification has profound implications for the molecule's chemical and biological properties. In biological systems, the methylation of lysine residues in proteins, particularly histones, is a critical post-translational modification that plays a pivotal role in regulating gene expression and chromatin structure.[1] The study of such modifications is central to the burgeoning field of epigenetics.
For drug development professionals, N-methylated amino acids are valuable building blocks in peptide-based therapeutics. N-methylation can enhance a peptide's metabolic stability by protecting it from enzymatic degradation, improve its cell permeability, and constrain its conformation, which can lead to higher binding affinity and selectivity for its target.[2] Understanding the fundamental structural properties of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride is therefore crucial for its effective application in these and other research areas.
This guide provides an in-depth exploration of these structural properties, moving from the molecular to the macroscopic, and equips the reader with the practical knowledge required to synthesize and characterize this important compound.
Molecular Structure and Physicochemical Properties
The foundational aspect of any chemical entity is its molecular structure. For (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride, several key features define its reactivity and function.
Chemical Identity
-
Systematic Name: (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride[3]
-
Common Synonyms: N6-Methyl-L-lysine hydrochloride, Nε-Methyl-L-lysine hydrochloride[4]
-
CAS Number: 7622-29-9[3]
-
Molecular Formula: C₇H₁₇ClN₂O₂[3]
-
Molecular Weight: 196.68 g/mol
Key Structural Features
The molecule possesses a chiral center at the alpha-carbon (C2), with the (S)-configuration, characteristic of naturally occurring L-amino acids. This stereochemistry is critical for its recognition by enzymes and its incorporation into peptides. The structure is further defined by:
-
A primary amine group (-NH₂) at the alpha-position.
-
A carboxylic acid group (-COOH) at the C1 position.
-
A secondary amine group (-NHCH₃) at the epsilon-position (C6) of the hexanoic acid side chain.
-
A hydrochloride salt, where the chloride ion protonates one of the nitrogen atoms, typically the more basic epsilon-amino group, to form a positively charged ammonium group and a chloride counter-ion.
The interplay of these functional groups governs the molecule's solubility, pKa values, and its ability to participate in hydrogen bonding and ionic interactions.
Diagram: Molecular Structure of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride
Sources
- 1. US8518992B2 - Method of synthesis and purification of N-6-trimethyl-L-lysine and derivative compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. L-Lysine, N6-methyl-, hydrochloride (1:1) | C7H17ClN2O2 | CID 2724391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-epsilon-Methyl-L-lysine hydrochloride | C7H17ClN2O2 | CID 3084019 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways of (2S)-2-amino-6-(methylamino)hexanoic Acid in Mammalian Cells
A Senior Application Scientist's Perspective on N6-Methyl-L-Lysine: From Cellular Entry to Functional Significance
Authored by: A Senior Application Scientist
Introduction
(2S)-2-amino-6-(methylamino)hexanoic acid, more commonly known in the scientific community as N6-methyl-L-lysine (N6-meK), is a naturally occurring methylated derivative of the essential amino acid L-lysine.[1] Once considered a mere metabolic intermediate, N6-meK is now recognized as a pivotal player in a wide array of cellular processes, most notably in the epigenetic regulation of gene expression through histone modifications.[2] However, its roles extend beyond the chromatin landscape, with emerging evidence pointing to its involvement in the modulation of non-histone protein function and intricate signaling networks.[3]
This technical guide provides a comprehensive exploration of the biochemical pathways of N6-methyl-L-lysine in mammalian cells, tailored for researchers, scientists, and drug development professionals. We will delve into its cellular uptake, intricate metabolic fate, and its profound impact on protein function, supported by field-proven insights and detailed experimental protocols. This document is designed to serve as a foundational resource for those seeking to unravel the complexities of this fascinating molecule and harness its therapeutic potential.
Cellular Uptake and Transport: The Gateway into the Cell
The journey of exogenous (2S)-2-amino-6-(methylamino)hexanoic acid into the mammalian cell is the first critical step in its biological activity. While specific transporters dedicated solely to N6-methyl-L-lysine have not been definitively identified, it is highly probable that it utilizes the existing amino acid transport systems due to its structural similarity to L-lysine.
Mammalian cells possess a diverse array of amino acid transporters with overlapping specificities. Cationic amino acid transporters (CATs), part of the SLC7 family, are primary candidates for L-lysine uptake and, by extension, N6-methyl-L-lysine.[4] Additionally, the promiscuous SLC6A14 (ATB0,+) transporter, which moves a wide range of neutral and cationic amino acids, could also be involved.[5]
Expert Insight: When designing experiments to investigate N6-methyl-L-lysine uptake, it is crucial to consider the expression profile of these transporters in the specific cell line of interest. Competitive inhibition assays using an excess of L-lysine or other known substrates of these transporters can provide initial evidence for the involvement of specific carrier proteins.
Caption: Overview of the major metabolic pathways of N6-methyl-L-lysine.
The Functional Core: N6-Methyl-L-Lysine in Protein Modification
The most well-characterized role of (2S)-2-amino-6-(methylamino)hexanoic acid is as a post-translational modification (PTM) on proteins, where it is incorporated as a methylated lysine residue. This modification is a dynamic process regulated by two families of enzymes:
-
Lysine Methyltransferases (KMTs): These "writer" enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of a lysine residue within a protein. [3]* Lysine Demethylases (KDMs): These "eraser" enzymes remove the methyl group, ensuring the reversibility of this modification. [3] The methylation status of lysine residues, including the mono-methylated state (N6-methyl-L-lysine), is then interpreted by "reader" proteins containing specific domains, such as chromodomains, Tudor domains, and PHD fingers, which translate the modification into a functional cellular outcome.
Histone Methylation: The Epigenetic Code
The methylation of lysine residues on the N-terminal tails of histone proteins is a cornerstone of epigenetic regulation. N6-mono-methylation, along with di- and tri-methylation, at specific lysine residues on histones H3 and H4, contributes to the "histone code." This code influences chromatin structure and gene accessibility, thereby modulating gene expression. [2]For example, mono-methylation of H3K4 is generally associated with active transcription, while methylation at other sites can be repressive.
Non-Histone Protein Methylation: Expanding the Regulatory Landscape
Beyond histones, a growing number of non-histone proteins are now known to be regulated by lysine methylation, including N6-methyl-L-lysine. [3][6]This modification can impact protein stability, subcellular localization, protein-protein interactions, and enzymatic activity. [7] Notable Examples of Non-Histone Protein N6-Methylation:
| Protein | Function | Consequence of N6-Methylation |
| p53 | Tumor suppressor | Affects protein stability and localization, influencing its tumor-suppressive functions. [1] |
| Estrogen Receptor α (ERα) | Nuclear receptor | Modulates its transcriptional activity and interaction with co-regulators. [3] |
| NF-κB | Transcription factor | Regulates its activity in inflammatory and immune responses. [8] |
| Calmodulin | Calcium-binding protein | Methylation is catalyzed by calmodulin-lysine N-methyltransferase, potentially modulating its calcium-sensing and signaling roles. [9] |
Expert Insight: The discovery of widespread non-histone protein methylation has significantly broadened our understanding of the regulatory roles of N6-methyl-L-lysine. This opens up exciting new avenues for therapeutic intervention, as targeting the methylation of specific non-histone proteins could offer a more nuanced approach to disease treatment compared to broad-acting epigenetic drugs.
Pharmacological and Toxicological Considerations
The current understanding of the specific pharmacological and toxicological properties of (2S)-2-amino-6-(methylamino)hexanoic acid is still in its nascent stages. However, some initial findings suggest its potential relevance in disease.
One study has reported elevated plasma levels of N6-methyl-L-lysine in a rat model of pressure-overload induced cardiomyocyte hypertrophy, suggesting it could be a potential biomarker for this condition. [10][11]Further research is needed to determine whether this is a causative factor or a consequence of the disease process.
Given that its catabolism produces formaldehyde, high intracellular concentrations of N6-methyl-L-lysine could potentially lead to cellular toxicity through formaldehyde-induced DNA and protein damage. This is an important consideration for any therapeutic strategy involving the administration of this compound or the modulation of its metabolic pathways.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Protocol for Studying Cellular Uptake of N6-Methyl-L-Lysine
This protocol describes a method to measure the uptake of radiolabeled N6-methyl-L-lysine into cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
[³H]-N6-methyl-L-lysine or [¹⁴C]-N6-methyl-L-lysine
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
-
Unlabeled L-lysine and other potential inhibitors
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.
-
Uptake Assay:
-
Add 500 µL of pre-warmed PBS containing a known concentration of radiolabeled N6-methyl-L-lysine to each well.
-
For competition experiments, pre-incubate the cells with a high concentration (e.g., 100-fold excess) of unlabeled L-lysine or other potential inhibitors for 10-15 minutes before adding the radiolabeled substrate.
-
Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).
-
-
Termination of Uptake: Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS to remove extracellular radiolabel.
-
Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined from a parallel plate) and express the uptake as pmol/mg protein/min.
Caption: Workflow for a radiolabeled N6-methyl-L-lysine uptake assay.
In Vitro Lysine Methyltransferase (KMT) Assay
This protocol outlines a non-radioactive, luminescence-based assay to measure the activity of a purified KMT using a peptide substrate.
Materials:
-
Purified KMT enzyme
-
Peptide substrate containing a lysine residue for methylation
-
S-adenosylmethionine (SAM)
-
Methyltransferase assay buffer (e.g., from a commercial kit like MTase-Glo™)
-
Detection reagents from the kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Reaction Setup:
-
In each well of the assay plate, add the following in order:
-
Methyltransferase assay buffer
-
Peptide substrate
-
KMT enzyme
-
-
To initiate the reaction, add SAM.
-
Include appropriate controls: no enzyme, no substrate, and no SAM.
-
-
Incubation: Incubate the plate at the optimal temperature for the KMT (typically 30°C or 37°C) for a defined period (e.g., 60 minutes). The incubation time may need to be optimized based on the enzyme's activity.
-
Detection:
-
Stop the reaction and initiate the detection cascade by adding the kit's detection reagents. This typically involves enzymatic conversion of the S-adenosylhomocysteine (SAH) product to a detectable signal.
-
Incubate as recommended by the manufacturer.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (no enzyme control) and plot the enzyme activity as a function of enzyme concentration or substrate concentration to determine kinetic parameters.
Caption: Workflow for an in vitro lysine methyltransferase assay.
LC-MS/MS Analysis of N6-Methyl-L-Lysine in Proteins
This protocol provides a general workflow for the identification and quantification of N6-methyl-L-lysine in proteins from complex mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cell or tissue lysate
-
Tris buffer, DTT, iodoacetamide
-
Trypsin
-
Formic acid, acetonitrile
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells or tissues and quantify the protein concentration.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Desalting: Desalt the peptide mixture using C18 SPE cartridges.
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a solution of 0.1% formic acid in water.
-
Inject the peptide mixture onto a reverse-phase LC column coupled to the mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. The mass spectrometer should be programmed to fragment peptide ions and record the resulting fragment ion spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify mono-methylation of lysine as a variable modification in the search parameters.
-
Validate the identification of methylated peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
-
For quantitative analysis, use label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC). [1]
-
Caption: General workflow for LC-MS/MS-based analysis of protein methylation.
Conclusion and Future Directions
(2S)-2-amino-6-(methylamino)hexanoic acid, or N6-methyl-L-lysine, is a molecule of profound biological importance, extending its influence from the core of epigenetic regulation to the intricate modulation of the non-histone proteome. This guide has provided a comprehensive overview of its biochemical pathways, functional significance, and the experimental approaches required for its study.
Despite significant advances, many questions remain. The precise mechanisms of its cellular transport, the full extent of its metabolic network, and its complete toxicological profile are all areas ripe for further investigation. The continued development of sophisticated analytical techniques, such as advanced mass spectrometry and chemical biology tools, will be instrumental in unraveling these remaining mysteries.
For researchers and drug development professionals, a deeper understanding of the biochemical pathways of N6-methyl-L-lysine holds immense promise. The ability to modulate the activity of the enzymes that write, erase, and read this modification offers a wealth of opportunities for the development of novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. The journey to fully comprehend the world of N6-methyl-L-lysine is far from over, but the path forward is illuminated by the powerful tools of modern biochemistry and a growing appreciation for the subtle yet significant impact of this methylated amino acid.
References
-
L-lysine(n6-methyl) - Human Metabolome Database. ([Link])
-
A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells - PMC. ([Link])
-
N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. ([Link])
-
Integrative physiology of lysine metabolites. ([Link])
-
In Vitro Histone Methyltransferase Assay - PMC. ([Link])
-
Abnormalities in lysine degradation are involved in early cardiomyocyte hypertrophy development in pressure-overloaded rats - PMC. ([Link])
-
(2S)-2-amino-6-[(1-amino-2-chloroethylidene)amino]hexanoic acid | C8H16ClN3O2 | CID 57279634 - PubChem. ([Link])
-
Emerging roles of lysine methylation on non-histone proteins - PMC. ([Link])
-
N6-methyl-lysine oxidase - Wikipedia. ([Link])
-
Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PubMed. ([Link])
-
Intriguing Origins of Protein Lysine Methylation: Influencing Cell Function Through Dynamic Methylation. ([Link])
-
Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC. ([Link])
-
Genetic Encoding of N6‐(((Trimethylsilyl)methoxy)carbonyl)‐L‐lysine for NMR Studies of Protein - The Biomolecular Modeling & Computational Biology Group. ([Link])
-
Amino Acid Transport Across Mammalian Intestinal and Renal Epithelia. ([Link])
-
Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC. ([Link])
-
Detection of Protein Methylation Based on LC-MS/MS. ([Link])
-
Calmodulin-lysine N-methyltransferase - Wikipedia. ([Link])
-
Methyllysine - Wikipedia. ([Link])
-
(PDF) Methyl-Lysine-Dependent Control of Protein Lifetime Through Lysine-Node Crosstalk and Reader-Coupled Degradation. ([Link])
-
Enzymatic estimation of available lysine. ([Link])
-
Amino acids in the cultivation of mammalian cells - PMC. ([Link])
-
(PDF) In Vitro Histone Methyltransferase Assay. ([Link])
-
Preclinical Evaluation of 2-amino-2-[11C]methyl-butanoic Acid as a Potential Tumor-Imaging Agent in a Mouse Model - PubMed. ([Link])
-
Amino Acid Homeostasis in Mammalian Cells with a Focus on Amino Acid Transport. ([Link])
-
N6-methyladenosine mRNA methylation is important for the light response in soybean. ([Link])
-
Biological Roles of Non-Histone Protein Lysine Methylation :: Special Issue. ([Link])
-
Toward a Systematic Structural and Functional Annotation of Solute Carriers Transporters—Example of the SLC6 and SLC7 Families. ([Link])
-
Novel Bioproduction of 1,6-Hexamethylenediamine from L‑Lysine Based on an Artificial One-Carbon Elongation Cycle. ([Link])
-
SAM510: SAM Methyltransferase Assay. ([Link])
-
Measurement of methylated metabolites using Liquid Chromatography-Mass Spectrometry and its biological application - PMC. ([Link])
-
N6-methyladenosine in DNA promotes genome stability. ([Link])
-
Transporter-Mediated Drug Delivery. ([Link])
-
Large-scale global identification of protein lysine methylation in vivo - PMC. ([Link])
-
Resurrecting essential amino acid biosynthesis in mammalian cells. ([Link])
-
The Concise Guide to Pharmacology 2013/14: Transporters - PMC. ([Link])
-
Showing metabocard for N6,N6,N6-Trimethyl-L-lysine (LMDB00319). ([Link])
-
The Role of N6-Methyladenosine in Mitochondrial Dysfunction and Pathology. ([Link])
-
Liquid Chromatography Tandem Mass Spectrometry for the Measurement of Global DNA Methylation and Hydroxymethylation. ([Link])
-
Deciphering the metabolic details of L-lysine toxicity in cyanobacteria. ([Link])
-
Global RNA Methylation Quantification by LC-MS/MS, By Analysis Methods - Epigenetics. ([Link])
-
Methionine, Threonine and Lysine Metabolism – Biochemistry | Lecturio - YouTube. ([Link])
Sources
- 1. A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emergent properties of the lysine methylome reveal regulatory roles via protein interactions and histone mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of lysine methylation on non-histone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Concise Guide to Pharmacology 2013/14: Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Biological Roles of Non-Histone Protein Lysine Methylation :: Special Issue :: Science Publishing Group [sciencepublishinggroup.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 11. Abnormalities in lysine degradation are involved in early cardiomyocyte hypertrophy development in pressure-overloaded rats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Crystallographic Analysis of (2S)-2-amino-6-(methylamino)hexanoic Acid Salts for Pharmaceutical Development
Abstract
(2S)-2-amino-6-(methylamino)hexanoic acid, also known as Nε-methyl-L-lysine, is a molecule of significant interest due to its role in epigenetic regulation as a core component of histone proteins.[1][2] Its structural similarity to the essential amino acid L-lysine makes it a valuable building block in peptide-based therapeutics and a target for drug discovery programs.[][4] For drug development professionals, understanding the three-dimensional structure of this compound and its salts at an atomic level is paramount. The solid-state properties, including crystal packing, polymorphism, stability, and solubility, are dictated by the crystallographic form. This guide provides a comprehensive framework for researchers aiming to elucidate the crystal structures of Nε-methyl-L-lysine salts. While specific crystallographic data for its simple salts are not widely published, this document outlines the rationale, experimental workflows, and expected insights from such an investigation, establishing a foundational protocol for this novel area of research.
Introduction: The Significance of Nε-methyl-L-lysine in Drug Development
Nε-methyl-L-lysine is a derivative of L-lysine where one of the hydrogen atoms on the terminal epsilon-amino group is replaced by a methyl group.[5] This seemingly minor modification is a key post-translational modification in histone proteins, where the methylation state of lysine residues critically influences chromatin structure and gene expression.[1][2] As the scientific community delves deeper into epigenetic drug targets, molecules like Nε-methyl-L-lysine and its analogs are becoming increasingly important.
In the context of pharmaceutical sciences, formulating an active pharmaceutical ingredient (API) requires a profound understanding of its solid-state chemistry. The conversion of an API into a salt is a common strategy to improve its physicochemical properties, such as solubility, stability, and bioavailability. The specific crystal structure of a salt, known as a polymorph, can have dramatic effects on these properties. Therefore, obtaining single-crystal X-ray diffraction (SC-XRD) data is not merely an academic exercise; it is a critical step in de-risking drug development and ensuring the consistency and efficacy of the final drug product. This guide serves as a technical blueprint for researchers embarking on the crystallographic characterization of Nε-methyl-L-lysine salts.
The Crystallographic Challenge: Zwitterions and Conformational Flexibility
Crystallizing amino acids and their derivatives presents unique challenges. Like its parent, L-lysine, Nε-methyl-L-lysine is zwitterionic at physiological pH, possessing both a protonated α-amino group and a deprotonated carboxylate group. The molecule also contains a flexible six-carbon aliphatic chain. These features introduce several hurdles to successful crystallization:
-
Complex Hydrogen Bonding: The presence of multiple hydrogen bond donors (α-amino, ε-methylamino) and acceptors (carboxylate) can lead to the formation of complex and sometimes disordered hydrogen-bonding networks, which can frustrate the regular, repeating arrangement required for a high-quality crystal.
-
Conformational Flexibility: The aliphatic side chain can adopt numerous low-energy conformations, making it difficult for the molecule to settle into a single, ordered arrangement within a crystal lattice.
-
Solvent Effects: The choice of solvent is critical, as it must balance the solubility of the zwitterion while promoting the supersaturation needed for crystal nucleation, all while competing for hydrogen bonding sites on the molecule.
Overcoming these challenges requires a systematic and well-reasoned approach to screening for crystallization conditions.
Current State of Knowledge and Physicochemical Properties
A thorough search of publicly available databases, including the Cambridge Structural Database (CSD), reveals a lack of published single-crystal X-ray structures for simple salts of (2S)-2-amino-6-(methylamino)hexanoic acid. This presents a unique opportunity for novel research. The most well-characterized salt is the hydrochloride form.[6][7] Its known properties are summarized below and serve as a starting point for any investigation.
| Property | Value / Information | Source |
| IUPAC Name | (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride | [7] |
| Molecular Formula | C₇H₁₇ClN₂O₂ | [6][7] |
| Molecular Weight | 196.67 g/mol | [6][7] |
| CAS Number | 7622-29-9 | [7] |
| Physical State | Solid (Assumed) | - |
| Solubility | Expected to be soluble in water. | - |
Experimental Workflow for Crystallographic Analysis
This section details a comprehensive, field-proven workflow for obtaining and analyzing crystal structures of Nε-methyl-L-lysine salts. The causality behind each step is explained to provide a deeper understanding of the process.
Synthesis and Purification of Salts
The first step is the preparation of high-purity Nε-methyl-L-lysine salts. Several synthetic routes have been described in the literature, often involving the alkylation of a protected L-lysine derivative.[8][9]
Protocol for Hydrochloride Salt Formation:
-
Dissolution: Dissolve synthesized and purified Nε-methyl-L-lysine free base in a minimal amount of deionized water.
-
Stoichiometric Acid Addition: Slowly add one molar equivalent of standardized hydrochloric acid (e.g., 1 M HCl) to the solution while stirring. The pH should be carefully monitored.
-
Lyophilization: The resulting salt solution can be freeze-dried (lyophilized) to obtain the salt as a solid powder.
-
Purity Confirmation: The purity of the resulting salt should be confirmed by methods such as NMR spectroscopy and mass spectrometry before proceeding to crystallization trials.
-
Expert Rationale: Starting with material of the highest possible purity (>98%) is critical. Impurities can act as crystal growth inhibitors or be incorporated into the lattice, leading to disordered or low-quality crystals. Lyophilization provides a high-surface-area, often amorphous, starting material that is ideal for dissolution in screening experiments.
Protocol: Crystal Growth Screening
The goal of this phase is to identify solvent systems and conditions that yield diffraction-quality single crystals. A high-throughput screening approach is most efficient.
Recommended Method: Vapor Diffusion in 24-well Plates
-
Prepare Stock Solution: Create a concentrated stock solution of the Nε-methyl-L-lysine salt in a suitable solvent. Given its polar nature, water is a primary choice. Test other polar solvents like methanol or ethanol if solubility allows.
-
Dispense Reservoir Solutions: In the reservoirs of a 24-well vapor diffusion plate, dispense 500 µL of various precipitant solutions. These should cover a wide range of chemical space (e.g., different salts like ammonium sulfate, polymers like PEG 4000, and organic solvents like isopropanol at various concentrations and pH values).
-
Set Up Drops: On a cover slip over each reservoir, mix 1 µL of the Nε-methyl-L-lysine salt stock solution with 1 µL of the corresponding reservoir solution.
-
Seal and Incubate: Seal the plate and incubate it in a temperature-controlled, vibration-free environment (e.g., at 4°C or 20°C).
-
Monitor Regularly: Inspect the drops under a microscope daily for the first week, and then weekly for up to a month, looking for signs of crystal formation (e.g., sharp edges, birefringence under polarized light).
-
Expert Rationale: The hanging drop vapor diffusion method allows for a slow and controlled approach to supersaturation. Water vapor slowly equilibrates between the drop and the more concentrated reservoir solution, gradually increasing the concentration of both the salt and the precipitant in the drop, which gently coaxes the molecules into an ordered lattice. Screening a wide array of precipitants and pH values is essential because the solubility of the amino acid salt is highly dependent on these factors.
Workflow Visualization
The overall process from synthesis to final data can be visualized as follows:
Caption: Experimental workflow for crystallographic analysis.
Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal is obtained (typically > 50 µm in all dimensions with sharp edges), it can be analyzed.
-
Crystal Mounting: Carefully pick up the crystal using a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent ice formation and radiation damage during data collection.
-
Data Collection: Mount the frozen crystal on a goniometer in an X-ray diffractometer. A modern instrument with a high-intensity source and a sensitive detector is recommended.
-
Strategy and Collection: The instrument software will determine an optimal strategy to collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern at hundreds of different orientations.
-
Expert Rationale: Flash-cooling vitrifies the solvent around the crystal, protecting its delicate structure from the vacuum of the goniometer and the intense X-ray beam. A complete dataset, with high redundancy and resolution, is essential for accurately solving and refining the crystal structure.
Expected Structural Insights and Data Interpretation
A successfully solved crystal structure will provide a wealth of information critical for drug development.
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the Nε-methyl-L-lysine cation will be revealed. This allows for an analysis of the preferred conformation of the flexible side chain.
-
Hydrogen Bonding Network: A detailed map of all hydrogen bonds between the Nε-methyl-L-lysine cation, the counter-anion (e.g., Cl⁻), and any co-crystallized solvent molecules (e.g., water) can be constructed. This network is the primary determinant of the crystal's stability and physical properties.
-
Crystal Packing: The analysis will show how the individual ions are arranged in three-dimensional space. This information is key to understanding potential slip planes (mechanical properties) and the density of the material.
-
Polymorphism: If crystals are obtained from different conditions, their structures can be compared to identify and characterize different polymorphs, each with potentially different properties.
The diagram below illustrates the expected ionic and hydrogen-bonding interactions for a generic Nε-methyl-L-lysine salt.
Caption: Key intermolecular interactions in a salt crystal.
Conclusion
While the crystal structures of (2S)-2-amino-6-(methylamino)hexanoic acid salts remain to be publicly reported, the means to obtain this crucial data are well-established. By following a systematic workflow encompassing high-purity salt synthesis, comprehensive crystallization screening, and modern SC-XRD analysis, researchers can successfully elucidate these structures. The resulting crystallographic information will provide invaluable insights into the solid-state properties of this important molecule, directly supporting the rational design of stable, effective, and safe pharmaceutical formulations and advancing the field of epigenetic drug discovery.
References
- Lysine salt crystals and process for produktion thereof. (n.d.). Google Patents.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 164795, epsilon-Methyl-L-lysine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3084019, N-epsilon-Methyl-L-lysine hydrochloride. Retrieved from [Link]
- Method of synthesis and purification of N-6-trimethyl-L-lysine and derivative compounds. (n.d.). Google Patents.
-
Garst, A. D., Edwards, A. L., & Batey, R. T. (2011). Crystal Structure of the Lysine Riboswitch Regulatory mRNA Element. Journal of Biological Chemistry, 286(26), 23349–23357. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2724391, L-Lysine, N6-methyl-, hydrochloride (1:1). Retrieved from [Link]
-
Suresh, S., & Vijayan, M. (2003). Crystal structure of the l-lysine complex. ResearchGate. Retrieved from [Link]
-
Islam, M. S., Kato, T., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. ResearchGate. Retrieved from [Link]
-
Benoiton, L., & Leclerc, M. (1970). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry, 48(12), 1937-1942. Retrieved from [Link]
-
Benoiton, L., & Leclerc, M. (1970). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. Canadian Science Publishing. Retrieved from [Link]
-
Ligandbook. (2016). Package name: (2S)-2-amino-6-(tetradecanoylamino)hexanoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyllysine. Retrieved from [Link]
-
Kameda, T., & Asakura, T. (2011). Characterization of Microbial Poly(ε-l-lysine) and Its Derivatives by Solid-State NMR. Biomacromolecules, 12(11), 3985-3991. Retrieved from [Link]
-
Coin, I., & Summerer, D. (2020). Genetic Encoding of N6‐(((Trimethylsilyl)methoxy)carbonyl)‐L‐lysine for NMR Studies of Protein Structure and Function. Angewandte Chemie International Edition, 59(47), 21104-21108. Retrieved from [Link]
-
Harris, K. D. M., & Johnston, R. L. (2019). L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. Angewandte Chemie International Edition, 58(1), 122-125. Retrieved from [Link]
-
Wikipedia. (n.d.). Lysine. Retrieved from [Link]
-
Isaksson, K., Åkerberg, D., Said, K., & Tingstedt, B. (2015). Chemical structure of epsilon poly-L-lysine (at the top) and alpha poly-L-lysine (at the bottom). ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57279634, (2S)-2-amino-6-[(1-amino-2-chloroethylidene)amino]hexanoic acid. Retrieved from [Link]
-
Wierzbicka, K., & Flis, A. (2021). Structure of 6-aminohexanoic acid. ResearchGate. Retrieved from [Link]
Sources
- 1. N6-Methyl-L-lysine | High-Purity Research Chemical [benchchem.com]
- 2. Methyllysine - Wikipedia [en.wikipedia.org]
- 4. Lysine - Wikipedia [en.wikipedia.org]
- 5. epsilon-Methyl-L-lysine | C7H16N2O2 | CID 164795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-epsilon-Methyl-L-lysine hydrochloride | C7H17ClN2O2 | CID 3084019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Lysine, N6-methyl-, hydrochloride (1:1) | C7H17ClN2O2 | CID 2724391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
protocol for incorporating (2S)-2-amino-6-(methylamino)hexanoic acid into synthetic peptides
An In-Depth Guide to the Incorporation of (2S)-2-amino-6-(methylamino)hexanoic Acid into Synthetic Peptides
Authored by a Senior Application Scientist
Introduction
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and chemical biology. Expanding the chemical diversity beyond the 20 proteinogenic amino acids provides a powerful toolkit to enhance the pharmacological properties of synthetic peptides, including improved metabolic stability, increased cell permeability, and modulated receptor affinity.[1] (2S)-2-amino-6-(methylamino)hexanoic acid, also known as Nε-methyl-L-lysine, is a particularly valuable non-canonical residue. Its presence in a peptide chain can mimic post-translational modifications, specifically the methylation of lysine residues in proteins like histones, making it a critical tool for epigenetic research.[2][3] Furthermore, the introduction of the N-methyl group on the lysine side chain can disrupt enzymatic degradation pathways that target primary amines, thereby extending the in-vivo half-life of peptide therapeutics.[2][3]
However, the successful synthesis of peptides containing Nε-methyl-L-lysine is not trivial. It requires a meticulously planned orthogonal protection strategy to differentiate the α-amino group from the side-chain secondary amine, as well as optimized coupling conditions to ensure efficient peptide bond formation. This technical guide provides a comprehensive overview of the principles, detailed step-by-step protocols, and expert insights for the seamless incorporation of this valuable building block into synthetic peptides using modern solid-phase peptide synthesis (SPPS) techniques.
The Cornerstone: An Orthogonal Protection Strategy
The entire principle of controlled, stepwise peptide synthesis hinges on the concept of orthogonality. Orthogonality refers to the use of multiple classes of protecting groups within the same molecule that can be removed under distinct and mutually exclusive chemical conditions.[4][5][6] This allows for the selective deprotection of one functional group while all others remain intact, which is essential for both elongating the peptide chain and performing site-specific modifications.[4]
For incorporating Nε-methyl-L-lysine into a standard Fmoc-based solid-phase synthesis, a three-tiered orthogonal protection scheme is required:
-
Temporary α-Amino Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice. It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine, to allow for chain elongation.[6][7]
-
Permanent Side-Chain Protection: The Nε-methylamino group, being a secondary amine, must be protected to prevent side reactions during synthesis. A highly acid-labile group like the tert-butoxycarbonyl (Boc) group is ideal. The Boc group is completely stable to the piperidine used for Fmoc removal but is quantitatively cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[8]
-
Resin Linker: The C-terminal amino acid is anchored to the solid support via a linker (e.g., Wang or Rink Amide linker) that is also cleaved by strong acid (TFA), but under conditions that also remove the side-chain protecting groups.[9]
This strategy necessitates the use of Nα-Fmoc-Nε-(Boc)-Nε-methyl-L-lysine as the key building block. Several synthetic routes to this compound have been established, often involving reductive methylation of a suitably protected lysine derivative.[2][3][10]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
The following protocol details the incorporation of Nα-Fmoc-Nε-(Boc)-Nε-methyl-L-lysine into a growing peptide chain on a solid support using the Fmoc/tBu strategy. The procedure is based on a 0.1 mmol synthesis scale.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Supplier |
| Fmoc-Rink Amide MBHA Resin (or similar) | Solid support for peptide synthesis | 100-200 mesh, ~0.5 mmol/g |
| Nα-Fmoc-Nε-(Boc)-Nε-methyl-L-lysine | Amino acid building block | Peptide synthesis grade |
| Other Fmoc-protected amino acids | Other residues in the sequence | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent for washing | ACS grade |
| Piperidine | Fmoc deprotection reagent | Reagent grade |
| HATU | Coupling reagent | Peptide synthesis grade |
| N,N-Diisopropylethylamine (DIEA) | Activation base | Peptide synthesis grade |
| Trifluoroacetic Acid (TFA) | Cleavage and final deprotection reagent | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Diethyl Ether (cold) | Peptide precipitation | Anhydrous, ACS grade |
| Acetonitrile (ACN) | HPLC solvent | HPLC grade |
| Deionized Water (18 MΩ·cm) | General use and HPLC solvent | HPLC grade |
| Solid Phase Synthesis Vessel | Reaction vessel | Glass, with frit and stopcock |
| Mechanical Shaker | Agitation of resin | - |
| HPLC System (Analytical & Preparative) | Purification and analysis | - |
| Mass Spectrometer | Characterization | ESI or MALDI |
SPPS Workflow Diagram
Step-by-Step Experimental Protocol
1. Resin Preparation and Swelling a. Place the peptide-resin (0.1 mmol) in a fritted SPPS reaction vessel. b. Add DMF (~10 mL/g of resin) and agitate on a mechanical shaker for 30-60 minutes to swell the resin beads. This step is critical as it allows reagents to penetrate the polymer matrix. c. Drain the DMF solvent.
2. N-terminal Fmoc Deprotection a. Add a solution of 20% (v/v) piperidine in DMF to the swollen resin. b. Agitate for 3 minutes, then drain. c. Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes. The extended time ensures complete removal of the Fmoc group.[11] d. Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.
3. Coupling of Nα-Fmoc-Nε-(Boc)-Nε-methyl-L-lysine Rationale for Reagent Choice: While Nε-methyl-L-lysine is not Nα-methylated, the incorporation of any non-canonical or sterically demanding amino acid benefits from a highly efficient coupling reagent to drive the reaction to completion and avoid deletion sequences.[12][13] Uronium/aminium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are superior to older carbodiimides (e.g., DIC) for such couplings.[14][15] HATU forms a highly reactive OAt-active ester, which reacts rapidly with the free amine on the resin, minimizing potential side reactions like racemization.[15]
a. Activation Solution: In a separate vial, dissolve Nα-Fmoc-Nε-(Boc)-Nε-methyl-L-lysine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (~2 mL). b. Add DIEA (8 eq., 0.8 mmol) to the solution. The solution may change color. Allow this mixture to pre-activate for 1-2 minutes. c. Coupling Reaction: Add the activation solution to the deprotected peptide-resin in the reaction vessel. d. Agitate the mixture at room temperature for 1-2 hours. e. Monitoring (Optional but Recommended): To confirm reaction completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete reaction as all primary amines have been acylated.
4. Washing a. After the coupling reaction is complete, drain the reaction solution. b. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is: DMF (3x), DCM (3x), and DMF (3x).
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Cleavage, Deprotection, and Isolation
This final step simultaneously cleaves the completed peptide from the solid support and removes all acid-labile side-chain protecting groups, including the Boc group from the Nε-methyl-L-lysine side chain.
Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the peptide sequence. Scavengers are added to the TFA to "quench" highly reactive cationic species (e.g., t-butyl cations) that are released from the protecting groups and could otherwise modify sensitive residues like Tryptophan, Methionine, or Cysteine.[9][16]
| Reagent Cocktail | Composition (v/v/v) | Use Case |
| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | Peptides containing Arg(Pbf), but no Cys, Met, or Trp. |
| Reagent K | TFA / Water / Phenol / Thioanisole (82.5:5:5:5) | Peptides with sensitive residues like Cys, Met. Less common now. |
| Standard 95% | TFA / Water / TIS (95:2.5:2.5) | Most common and effective for peptides containing Arg(Pbf) and Trp(Boc).[9] |
For most sequences containing Nε-methyl-L-lysine, the Standard 95% TFA cocktail is sufficient and recommended.
Step-by-Step Cleavage Protocol
-
Preparation: After the final Fmoc deprotection (if the N-terminus is to be free) or coupling, wash the peptide-resin with DCM (3x) and dry it under a stream of nitrogen, followed by high vacuum for at least 1 hour.[9]
-
Cleavage: Place the dry resin in the reaction vessel. Add the freshly prepared cleavage cocktail (e.g., TFA/Water/TIS 95:2.5:2.5), using approximately 10 mL per gram of resin.
-
Reaction: Stopper the vessel and agitate gently at room temperature for 2-3 hours.
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube (e.g., a 50 mL conical tube). Wash the resin twice with a small volume of fresh TFA to ensure complete recovery and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: After the final ether wash, carefully decant the ether and dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and other impurities generated during synthesis and cleavage.[17][18]
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% ACN/water).
-
Purify using preparative reverse-phase HPLC on a C18 column.
-
A typical mobile phase system is:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Collect fractions corresponding to the main product peak and combine them.
-
-
Characterization:
-
Analytical HPLC: Analyze an aliquot of the purified fractions to confirm purity (>95% is typical for research use).
-
Mass Spectrometry (LC-MS): Confirm the identity of the peptide by verifying that the observed molecular weight matches the calculated theoretical mass. ESI-MS is commonly used for this purpose.
-
Lyophilization: Freeze-dry the pure, combined fractions to obtain a stable, fluffy white powder of the final peptide.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield of Final Peptide | Incomplete coupling at one or more steps. | Use a more potent coupling reagent like HATU or COMU.[19] Increase coupling time to 4 hours or perform a double coupling. Use a monitoring test (Kaiser) to ensure completion. |
| Deletion Sequence Detected in MS | Inefficient Fmoc deprotection or coupling. | Ensure fresh 20% piperidine/DMF is used. Increase deprotection time. For coupling, see "Low Yield" suggestions. |
| Side Product with +56 Da Mass (tBu) | Incomplete removal of a tBu-based protecting group during cleavage. | Increase cleavage time to 4 hours. Ensure sufficient volume of cleavage cocktail is used. |
| Peptide Fails to Precipitate in Ether | The peptide is very short or highly hydrophobic/hydrophilic. | Evaporate the TFA under reduced pressure (use caution), then dissolve the residue in water/ACN and proceed directly to HPLC purification.[16] |
Conclusion
The successful incorporation of (2S)-2-amino-6-(methylamino)hexanoic acid into synthetic peptides is readily achievable through a well-defined protocol rooted in the principles of orthogonal protection. By utilizing the Nα-Fmoc-Nε-(Boc)-Nε-methyl-L-lysine building block in conjunction with high-efficiency coupling reagents like HATU, researchers can reliably synthesize modified peptides. Careful execution of the cleavage, purification, and characterization steps is paramount to obtaining a final product of high purity and confirmed identity. The protocols and insights provided in this guide equip researchers, scientists, and drug development professionals with the necessary tools to leverage this powerful non-canonical amino acid in their synthetic peptide endeavors.
References
-
aapptec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. [Link]
-
Karasawa, S., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development. [Link]
-
Vazquez-Tato, M. P., et al. (2016). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society. [Link]
-
Benoiton, N. L., et al. (1962). Amino acids and peptides. II. Synthesis of ε-N-methyl-l-lysine and related compounds. Canadian Journal of Chemistry. [Link]
-
ResearchGate. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. [Link]
-
Lozano, J. J., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. [Link]
-
SciSpace. (2022). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. [Link]
-
Canadian Science Publishing. (1962). AMINO ACIDS AND PEPTIDES: II. SYNTHESIS OF ε-N-METHYL-L-LYSINE AND RELATED COMPOUNDS. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Garić, D., et al. (2021). Greening the solid-phase peptide synthesis process. 2-MeTHF for the incorporation of the first amino acid and precipitation of peptides after global deprotection. Green Chemistry. [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Angell, Y. L., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]
-
Novabiochem. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
E-Vahine, S., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]
-
Ohta, S., et al. (2018). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. ACS Combinatorial Science. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]
-
Rose, K., et al. (1993). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. Journal of the American Chemical Society. [Link]
-
Wu, Y., et al. (2023). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition. [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
-
Foley, D., et al. (2024). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Angewandte Chemie International Edition. [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers. [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. [Link]
-
PubChem. (n.d.). 2-Methyl-6-(methylamino)hexanoic acid. [Link]
-
NextSDS. (n.d.). (2S)-2-amino-6-methylamino-hexanoic acid — Chemical Substance Information. [Link]
-
PubChem. (n.d.). (S)-2-Amino-6-(((3-(3-methyl-3H-diazirin-3-yl)propoxy)carbonyl)amino)hexanoic acid. [Link]
-
Van Zandt, M. C., et al. (2013). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners As Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. gilson.com [gilson.com]
- 19. Knowledge Center Archive - Bachem [bachem.com]
Advanced LC-MS/MS Quantification of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride: A Technical Protocol
(2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride , commonly known as N6 -methyl-L-lysine hydrochloride or N-epsilon-methyllysine , is a critical non-proteinogenic amino acid derivative[1][2]. As a fundamental epigenetic marker and a biomarker for protein turnover, its precise quantification in biological matrices is essential for advancing research in chromatin remodeling, cancer epigenetics, and metabolic profiling[3][4].
This application note provides a comprehensive, self-validating Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) protocol designed to overcome the inherent analytical challenges of this highly polar molecule.
Biological Context & Analytical Causality
The Epigenetic & Metabolic Significance
N6 -methyl-L-lysine is primarily generated post-translationally on histone tails by Lysine Methyltransferases (KMTs) utilizing S-adenosylmethionine (SAM) as a methyl donor[4][5]. The dynamic addition and removal (via Lysine Demethylases, KDMs) of this methyl group dictate chromatin accessibility and gene transcription. Furthermore, free N6 -methyl-L-lysine in plasma or urine serves as a surrogate biomarker for whole-body protein degradation, as methylated lysines cannot be reutilized for protein synthesis and are excreted[6]. Recent studies also highlight its monitoring alongside pathological secondary modifications, such as N6 -formyllysine, which arises from endogenous formaldehyde exposure[7][8].
Figure 1: Enzymatic methylation and demethylation cycle of lysine residues.
Causality Behind the Analytical Strategy
Quantifying N6 -methyl-L-lysine presents two major analytical hurdles:
-
Extreme Polarity: With a highly negative logP, underivatized N6 -methyl-L-lysine elutes in the void volume of standard Reversed-Phase (C18) columns. This results in severe ion suppression from co-eluting salts. Solution: We employ a Zwitterionic HILIC (ZIC-HILIC) stationary phase, which retains polar analytes via hydrophilic partitioning and weak electrostatic interactions, ensuring elution well past the void volume.
-
Isobaric Interferences: The biological matrix contains structural isomers, notably Nα -methyllysine. Solution: We utilize specific Multiple Reaction Monitoring (MRM) transitions. While both isomers share a precursor mass of m/z 161.1, N6 -methyl-L-lysine uniquely yields a prominent product ion at m/z 130.1 (loss of methylamine, -31 Da), whereas Nα -methyllysine preferentially loses ammonia (-17 Da)[7][9].
Experimental Workflow & Methodologies
The following protocol establishes a self-validating system. By introducing a stable isotope-labeled internal standard (D3- N6 -methyl-L-lysine) prior to sample manipulation, any variances in extraction recovery or matrix-induced ion suppression are automatically mathematically corrected.
Figure 2: Self-validating LC-MS/MS workflow for N6-methyl-L-lysine quantification.
Step 1: Sample Preparation
Protocol A: Free N6 -methyl-L-lysine in Plasma/Serum
-
Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (D3- N6 -methyl-L-lysine, 1 µg/mL in water). Causality: Early IS addition corrects for downstream volumetric losses.
-
Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid. Causality: The organic solvent precipitates bulk proteins, while the acidic environment ensures the basic amine groups remain protonated, increasing solubility in the supernatant.
-
Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC autosampler vial and dilute with 100 µL of HILIC Mobile Phase A. Causality: Diluting the highly organic extract with aqueous mobile phase prevents "solvent breakthrough" and peak distortion on the HILIC column.
Protocol B: Protein-Bound N6 -methyl-L-lysine (e.g., Histones) Note: Because lysine methylation blocks the cleavage site for trypsin, standard tryptic digestion will yield missed cleavages[3].
-
For total protein quantification, subject 100 µg of extracted histones to acid hydrolysis (6M HCl at 110°C for 24 hours). Causality: Unlike glutamine or tryptophan, methyllysines are highly stable under harsh acidic conditions.
-
Dry the hydrolysate completely under a gentle stream of nitrogen to remove residual HCl.
-
Reconstitute in 100 µL of Mobile Phase A, spike with IS, and proceed to LC-MS/MS.
Step 2: HILIC Chromatographic Separation
-
Column: SeQuant® ZIC®-HILIC (2.1 × 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 85% B (highly organic to retain polar analytes). Hold for 1 min. Ramp to 40% B over 6 minutes. Hold at 40% B for 2 minutes. Return to 85% B and equilibrate for 4 minutes.
Step 3: Mass Spectrometry Detection (ESI+)
Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode.
Table 1: Optimized MRM Transitions and Collision Energies [9]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
| N6 -Methyl-L-lysine | 161.1 | 130.1 | 15 | Quantifier (Loss of −CH3NH2 ) |
| N6 -Methyl-L-lysine | 161.1 | 84.1 | 20 | Qualifier (Piperideine ion) |
| D3- N6 -Methyl-L-lysine (IS) | 164.1 | 133.1 | 15 | IS Quantifier |
| D3- N6 -Methyl-L-lysine (IS) | 164.1 | 87.1 | 20 | IS Qualifier |
Quantitative Data & Method Validation
A rigorous validation of the method ensures that the data generated is both accurate and reproducible across different biological matrices.
Table 2: Summary of Method Validation Parameters
| Parameter | Value / Range | Acceptance Criteria (FDA Bioanalytical Guidelines) |
| Linear Dynamic Range | 10 – 5,000 ng/mL | R2≥0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL | Signal-to-Noise (S/N) ≥ 3 |
| Lower Limit of Quantitation (LLOQ) | 10.0 ng/mL | S/N ≥ 10; Precision ≤ 20% |
| Intra-day Precision (CV%) | 3.8% – 5.2% | ≤ 15% (except at LLOQ) |
| Inter-day Precision (CV%) | 4.1% – 7.4% | ≤ 15% (except at LLOQ) |
| Matrix Effect (Recovery) | 92% – 98% | Consistent across low, mid, and high QC levels |
System Suitability & Self-Validation Checks
To ensure the integrity of every analytical batch, the following self-validating checks must be integrated into the data analysis pipeline:
-
Ion Ratio Verification: The ratio of the Quantifier ion (m/z 130.1) to the Qualifier ion (m/z 84.1) must remain within ±20% of the ratio established by the neat calibration standards. A deviation indicates a co-eluting isobaric interference, rendering the peak invalid.
-
Internal Standard Stability: The absolute peak area of the D3- N6 -methyl-L-lysine IS must not fluctuate by more than 15% across the entire run. A sudden drop indicates severe matrix ion suppression or an extraction failure in that specific sample.
-
Retention Time Drift: The retention time of the analyte must be within ±0.1 minutes of the IS. Because HILIC columns are highly sensitive to aqueous equilibration, severe drift indicates that the column has not properly re-equilibrated between runs.
References
- BenchChem Technical Support Team. "N6-Methyl-L-lysine | High-Purity Research Chemical." Benchchem.
- Edens, B. M. "N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins." DSpace@MIT, Massachusetts Institute of Technology, 2013.
- Edens, B. M., et al. "Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases." PLOS ONE, 2013.
- Chu, Y., et al. "aKMT Catalyzes Extensive Protein Lysine Methylation in the Hyperthermophilic Archaeon Sulfolobus islandicus but is Dispensable for the Growth of the Organism." Molecular & Cellular Proteomics, PMC, 2012.
- National Center for Biotechnology Information. "epsilon-Methyl-L-lysine | C7H16N2O2 | CID 164795." PubChem Database.
- Playdon, M. C., et al. "Reproducibility of Plasma Metabolome over 1 Year in a Population-Based Cohort of Black Breast Cancer Survivors." Cancer Epidemiology, Biomarkers & Prevention, PMC.
- Fisher Scientific. "N-Methyl-L-lysine Hydrochloride 98%, Thermo Scientific 100 mg." Fisher Scientific Catalog.
Sources
- 1. epsilon-Methyl-L-lysine | C7H16N2O2 | CID 164795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N -Methyl-L-lysine Hydrochloride 98%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N6-Methyl-L-lysine | High-Purity Research Chemical [benchchem.com]
- 4. aKMT Catalyzes Extensive Protein Lysine Methylation in the Hyperthermophilic Archaeon Sulfolobus islandicus but is Dispensable for the Growth of the Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Reproducibility of Plasma Metabolome over 1 Year in a Population-Based Cohort of Black Breast Cancer Survivors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. journals.plos.org [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Application Note: Advanced Fmoc Solid-Phase Peptide Synthesis Incorporating N6-Methyl-L-Lysine
Target Audience: Researchers, peptide chemists, and drug development professionals specializing in epigenetics and post-translational modifications (PTMs).
Introduction & Biological Imperative
The monomethylation of lysine residues—specifically forming N6-methyl-L-lysine (also known as Nε-methyl-L-lysine or Kme1)—is a critical post-translational modification in eukaryotic biology. Naturally occurring in human biofluids and proteins, this modification is generated via the metabolic transmethylation of endogenous lysine by methyltransferase enzymes using S-adenosyl-L-methionine (SAM)[1].
In epigenetic research, the incorporation of N6-methyl-L-lysine into synthetic histone tails (e.g., H3K9me1, H3K27me1) is essential for mapping chromatin remodeling and studying the recruitment of regulatory complexes like Heterochromatin Protein 1 (HP1)[2]. Consequently, synthesizing high-purity peptides containing this non-proteinogenic amino acid is a foundational technique in modern drug discovery and structural biology.
Epigenetic signaling pathway highlighting the role of monomethylated lysine (Kme1).
Chemical Strategy: The Causality of Orthogonal Protection
A common error in novice peptide design is attempting to use N6-methyl-L-lysine hydrochloride (CAS 7622-29-9) directly in Fmoc Solid-Phase Peptide Synthesis (SPPS)[3]. This is chemically unviable for two reasons:
-
Lack of α-Amine Protection: SPPS requires strict unidirectional elongation. Without an α-Fmoc group, the amino acid would polymerize uncontrollably.
-
Nucleophilicity of the Secondary ε-Amine: The N6-methyl group forms a highly reactive secondary amine. If left unprotected, it will act as a nucleophile during coupling cycles, leading to severe peptide branching and cross-linking.
The Solution: The hydrochloride salt must be synthetically transformed into an orthogonally protected building block: Fmoc-Lys(Me,Boc)-OH (CAS 951695-85-5)[4]. The 9-fluorenylmethoxycarbonyl (Fmoc) group shields the α-amine (base-labile), while the tert-butyloxycarbonyl (Boc) group shields the secondary ε-amine (acid-labile). This dual-protection strategy ensures that the building block behaves identically to standard amino acids during SPPS, with the Boc group being seamlessly removed during the final trifluoroacetic acid (TFA) cleavage[2].
Chemical workflow from N6-methyl-L-lysine HCl to the final monomethylated peptide.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following protocols are designed as a self-validating system. We first detail the conversion of the precursor into the SPPS-ready building block, followed by its incorporation into the peptide backbone.
Protocol A: Synthesis of Fmoc-Lys(Me,Boc)-OH
Note: This protocol assumes the starting material has already undergone α-Fmoc protection to yield Fmoc-Lys(Me)-OH, a standard intermediate derived from N6-methyl-L-lysine hydrochloride[5].
Objective: To install the Boc protecting group on the secondary ε-amine. Causality: A biphasic solvent system (Water/THF) is used to maintain the solubility of both the polar amino acid and the non-polar Boc anhydride (Boc₂O), while sodium bicarbonate acts as a mild base to deprotonate the secondary amine without cleaving the base-sensitive Fmoc group.
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of Fmoc-Lys(Me)-OH in a 1:1 mixture of deionized Water (500 mL) and Tetrahydrofuran (THF) (500 mL).
-
Basification: Slowly add 1.15 eq of Sodium bicarbonate (NaHCO₃). Stir continuously at room temperature until the solution becomes completely clarified[5].
-
Boc Addition: Dissolve 1.0 eq of Di-tert-butyl dicarbonate (Boc₂O) in a minimal volume of THF (approx. 200 mL). Add this dropwise to the main reaction vessel to prevent thermal spiking.
-
Reaction: Allow the system to stir for exactly 4.0 hours at room temperature[5].
-
Workup & Validation: Acidify the mixture to pH 3.0 using 1M HCl (carefully, to avoid premature Boc cleavage), extract with Ethyl Acetate (3 x 200 mL), dry over Na₂SO₄, and concentrate under vacuum.
-
QC Check: Validate the product via LC-MS (Expected [M+H]⁺ = 483.57 Da) to confirm the successful formation of Fmoc-Lys(Me,Boc)-OH before proceeding to SPPS.
Protocol B: Fmoc SPPS Incorporation
Objective: To couple Fmoc-Lys(Me,Boc)-OH into a growing peptide chain on a solid support (e.g., Rink Amide MBHA resin). Causality: Despite the bulky Boc group on the ε-amine, the α-carboxyl group remains highly accessible. Therefore, standard high-efficiency coupling reagents (like HATU or DIC/Oxyma) are sufficient to drive the reaction to >99% completion without significant epimerization risks.
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (v/v) for 2 x 10 minutes to expose the N-terminal primary amine. Wash thoroughly with DMF (5 x 1 min).
-
Activation & Coupling:
-
Prepare a solution containing 3.0 to 4.0 equivalents of Fmoc-Lys(Me,Boc)-OH and 3.0 to 4.0 eq of HATU in DMF.
-
Add 6.0 to 8.0 eq of N,N-Diisopropylethylamine (DIPEA) to initiate activation.
-
Add the activated mixture to the resin and agitate for 45–60 minutes at room temperature.
-
-
Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A negative result (yellow/colorless beads) confirms complete coupling. A positive result (blue beads) dictates a mandatory re-coupling step.
-
Global Cleavage: Once the full sequence is synthesized, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours. Causality: The high concentration of TFA simultaneously cleaves the peptide from the resin and completely removes the ε-Boc group, yielding the native N6-methylated lysine residue[2].
Quantitative Data Presentation
To optimize your synthesis strategy, refer to the following empirical data comparing coupling reagents and cleavage cocktails specifically for Fmoc-Lys(Me,Boc)-OH.
Table 1: Coupling Reagent Efficacy for Fmoc-Lys(Me,Boc)-OH
| Reagent System | Equivalents | Reaction Time | Epimerization Risk | Suitability Notes |
| DIC / Oxyma Pure | 3.0 - 4.0 | 45 - 60 min | Very Low | Excellent; Preferred for automated microwave SPPS. |
| HATU / DIPEA | 3.0 - 4.0 | 30 - 45 min | Low to Moderate | Excellent; Ideal for sterically hindered or difficult sequences. |
| HBTU / DIPEA | 4.0 | 60 - 90 min | Moderate | Good; Cost-effective for routine, non-complex synthesis. |
Table 2: Cleavage Cocktail Profiles for N6-Boc Removal
| Cleavage Cocktail | Composition (v/v) | Cleavage Time | N6-Boc Removal Efficiency |
| Standard TFA | TFA / TIS / Water (95:2.5:2.5) | 2.0 hours | >99% (Ideal for standard sequences without sensitive residues) |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | 2.5 - 3.0 hours | >99% (Mandatory for sequences containing Met, Cys, or Trp) |
References
Sources
Application Note: Preparation and Analytical Validation of (2S)-2-Amino-6-(methylamino)hexanoic Acid Hydrochloride Standard Solutions
Introduction & Biological Significance
(2S)-2-amino-6-(methylamino)hexanoic acid, widely known as N6-methyl-L-lysine, is a critical mono-methylated amino acid. In biological systems, it functions as a fundamental epigenetic mark on histone tails, playing a direct role in chromatin remodeling and the regulation of gene expression[1]. In modern clinical and sports metabolomics, it is increasingly quantified as a biomarker for protein turnover, resistance exercise adaptation, and metabolic profiling[2].
Because of its extreme polarity and basicity, preparing stable and accurate calibration standards for this compound requires strict control over solvent pH, ionic strength, and storage conditions. This protocol provides a field-proven, self-validating methodology for preparing N6-methyl-L-lysine hydrochloride standard solutions, specifically optimized for Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) workflows[2][3].
Epigenetic signaling pathway illustrating the formation of N6-methyl-L-lysine.
Physicochemical Profiling & Causality in Solvent Selection
Before weighing the standard, it is imperative to understand its molecular behavior to prevent pre-analytical errors. The compound is supplied as a hydrochloride (HCl) salt to improve solid-state stability.
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Formula | C₇H₁₆N₂O₂ · HCl |
| Molecular Weight (Salt) | 196.67 g/mol |
| Molecular Weight (Free Base) | 160.21 g/mol |
| LogP (Predicted) | -3.5 (Highly Hydrophilic) |
| Solubility | >50 mg/mL in Water; Slightly soluble in Methanol |
Causality in Solvent Selection: While N6-methyl-L-lysine HCl is freely soluble in LC-MS grade water, preparing primary stock solutions in pure water is heavily contraindicated for long-term storage. Aqueous amino acid solutions are highly susceptible to microbial degradation, spontaneous cyclization, and electrostatic adsorption to borosilicate glass walls.
Expert Insight: We utilize 0.1 M Hydrochloric Acid (HCl) as the primary diluent. This matrix ensures that both the α-amino group and the ε-methylamino group remain fully protonated (cationic state). This maximizes thermodynamic solubility, creates a bacteriostatic environment to prevent microbial growth, and neutralizes active silanol sites on glass storage vials, ensuring the concentration remains absolute over time.
Step-by-Step Preparation Protocol
Workflow for the preparation and validation of N6-methyl-L-lysine standard solutions.
Phase 1: Primary Stock Solution (1.0 mg/mL Free Base Equivalent)
Critical Note: To prepare a 1.0 mg/mL solution of the active free base, a gravimetric correction factor of 1.227 (196.67 MW / 160.21 MW) must be applied to account for the mass of the hydrochloride salt.
-
Equilibration: Allow the solid standard to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation, which causes weighing errors.
-
Weighing: Using a calibrated microbalance, accurately weigh 12.27 mg of the standard into a static-free, amber glass 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of chilled 0.1 M HCl (LC-MS grade). Sonicate for 2 minutes at room temperature until complete dissolution is visually confirmed.
-
Volume Adjustment: Bring to exactly 10.0 mL volume with 0.1 M HCl. Invert the flask 10 times to ensure a homogenous mixture.
-
Storage: Aliquot the primary stock into 500 µL portions in tightly sealed polypropylene cryovials and store immediately at -80°C.
Phase 2: Intermediate and Working Calibration Standards
For HILIC-LC-MS/MS analysis, working standards must closely match the initial mobile phase conditions (typically high organic, e.g., 80% Acetonitrile) to prevent peak distortion and solvent-induced peak broadening[1][3].
Diluent: 80% Acetonitrile / 20% Water (v/v) containing 0.1% Formic Acid.
Table 2: Serial Dilution Scheme for Working Standards
| Standard Level | Target Conc. (ng/mL) | Source Solution | Vol. of Source (µL) | Vol. of Diluent (µL) | Total Vol. (µL) |
| Intermediate 1 | 10,000 | Primary Stock (1 mg/mL) | 10 | 990 | 1000 |
| Intermediate 2 | 1,000 | Intermediate 1 | 100 | 900 | 1000 |
| Calibrator 5 | 500 | Intermediate 2 | 500 | 500 | 1000 |
| Calibrator 4 | 100 | Intermediate 2 | 100 | 900 | 1000 |
| Calibrator 3 | 50 | Calibrator 5 | 100 | 900 | 1000 |
| Calibrator 2 | 10 | Calibrator 4 | 100 | 900 | 1000 |
| Calibrator 1 | 1 | Calibrator 2 | 100 | 900 | 1000 |
Analytical Validation & System Suitability
A standard solution is only as reliable as the analytical data validating it. To ensure the integrity of the prepared solutions, validate using the following self-validating parameters:
-
Chromatographic Strategy: Utilize an amide-bonded HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 × 100 mm, 1.7 µm)[2][3]. Standard reversed-phase (C18) columns will fail to retain this highly polar analyte, resulting in elution within the void volume and severe matrix ion suppression.
-
Mobile Phase Gradient: Solvent A: 25 mM ammonium formate/0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile[3].
-
MS/MS Transitions (ESI+): Monitor the protonated precursor ion [M+H]+ at m/z 161.1. The primary quantitative transition is 161.1 → 115.1 (loss of formic acid/water equivalent from the carboxyl group). Use 161.1 → 144.1 (loss of ammonia) as a secondary qualitative qualifier.
-
Self-Validation Criterion: The calibration curve must exhibit an R2≥0.995 across the 1 – 1000 ng/mL range. The back-calculated concentration of the intermediate Quality Control (QC) standard must fall within ±15% of the nominal value.
Storage and Stability Dynamics
-
Solid Standard: Store desiccated at 4°C or -20°C. Protect from light and humidity.
-
Primary Stock (0.1 M HCl): Stable for up to 6 months at -80°C. Do not subject to repeated freeze-thaw cycles. Discard an aliquot after a single thaw.
-
Working Solutions (80% Acetonitrile): Prepare fresh daily. Evaporation of the highly volatile acetonitrile in the autosampler can cause concentration shifts, leading to quantitative drift during long analytical batches.
References
-
Metabolomic characteristics of aerobic and resistance exercise modes Source: National Institutes of Health (NIH) / PMC URL:2
-
Mapping the metabolism of five amino acids in bloodstream form Trypanosoma brucei using U-13C-labelled substrates and LC–MS Source: Portland Press URL:1
-
Serum Metabolomic Patterns in Patients With Aldosterone-Producing Adenoma Source: Frontiers URL:3
Sources
Application Note: Interrogating N-ε-Methyl-L-Lysine (Kme1) Dynamics in Epigenetic Biomarker Assays
Executive Summary
N-epsilon-methyl-L-lysine (Kme1) is a critical post-translational modification (PTM) primarily found on histone tails (e.g., H3K4me1, H3K9me1, H4K20me1). It serves as a fundamental epigenetic biomarker, regulating chromatin architecture and gene expression[1]. Dysregulation of Kme1 is implicated in diverse pathologies, from oncology to stress-related psychiatric disorders like PTSD[2]. This application note provides drug development professionals and epigenetic researchers with validated, self-consistent protocols for quantifying Kme1 via LC-MS/MS, mapping its genomic localization via ChIP-Seq, and engineering Kme1-bearing recombinant histones for downstream reader-domain assays.
Mechanistic Grounding: The Kme1 Epigenetic Pathway
1, such as the SET-domain containing enzymes, catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amine of lysine[1]. Unlike di- (Kme2) or tri-methylation (Kme3), monomethylation (Kme1) retains two lone-pair electrons and a specific steric profile. This allows Kme1 to serve as a unique docking site for specialized epigenetic "reader" proteins, such as chromodomain-containing proteins[1][3]. The dynamic addition and removal (by lysine demethylases, KDMs) of this methyl group dictate transcriptional activation or repression depending on the specific histone residue[1].
Epigenetic regulation pathway of N-epsilon-methyl-L-lysine (Kme1) by writers, erasers, and readers.
Analytical Challenges & Workflow Rationale
Detecting Kme1 presents distinct bioanalytical challenges that require rigorous experimental design:
-
Mass Spectrometry Causality: Trypsin cleaves at unmodified and monomethylated lysines, but fails to cleave at di- or tri-methylated lysines. This differential cleavage generates peptides of varying lengths, making relative quantification of methylation states impossible. Solution: Chemical derivatization (propionylation) blocks unmodified and monomethylated lysines, restricting trypsin cleavage exclusively to arginine residues, thereby normalizing peptide lengths.
-
Antibody Specificity Causality: The structural difference between Kme1, Kme2, and Kme3 is minimal (a single methyl group). Polyclonal antibodies often exhibit cross-reactivity, leading to false-positive genomic mapping[4]. Solution: Strict peptide-blocking assays and affinity purification are mandatory to validate the self-consistency of the ChIP assay.
Parallel workflows for global Kme1 quantification (LC-MS/MS) and spatial mapping (ChIP-Seq).
Protocol 1: Global Kme1 Quantification via Derivatization-Assisted LC-MS/MS
This protocol outlines the extraction and propionylation of histones to quantify global Kme1 abundance accurately.
Step-by-Step Methodology:
-
Histone Extraction: Lyse cells in hypotonic buffer to isolate nuclei. Extract histones using 0.2 M H2SO4 (acid extraction) for 2 hours at 4°C. Precipitate with 33% trichloroacetic acid (TCA), wash with ice-cold acetone, and resuspend in diH2O.
-
First Propionylation: Mix 20 µg of histone extract with propionylation reagent (propionic anhydride:isopropanol, 1:3 v/v) and 1M ammonium bicarbonate (pH 8.0). Incubate at 37°C for 30 minutes. Rationale: This caps all unmodified and monomethylated ε-amines.
-
Trypsin Digestion: Digest the propionylated histones with sequencing-grade trypsin (1:50 enzyme:protein ratio) overnight at 37°C. Rationale: Trypsin will now only cleave at the C-terminus of Arginine.
-
Second Propionylation: Repeat the propionylation step (Step 2) to cap the newly generated peptide N-termini.
-
Desalting & LC-MS/MS: Desalt peptides using C18 StageTips. Analyze via a triple quadrupole or Q-TOF mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Table 1: Example MRM Transitions for H3K4 Methylation States (Propionylated)
| Target Peptide (H3 2-8) | Modification State | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| TKQTAR | Unmodified (Propionylated) | 470.26 (z=2) | 556.32 (y4) | 18 |
| TK(me1)QTAR | Monomethyl (Kme1) | 477.27 (z=2) | 570.34 (y4) | 18 |
| TK(me2)QTAR | Dimethyl (Kme2) | 470.27 (z=2) | 556.34 (y4) | 18 |
| TK(me3)QTAR | Trimethyl (Kme3) | 477.28 (z=2) | 570.35 (y4) | 18 |
(Note: Isobaric masses between Unmod/Kme2 and Kme1/Kme3 are differentiated by chromatographic retention time and specific y-ion fragmentation patterns).
Protocol 2: Locus-Specific Mapping via ChIP-Seq
To understand where Kme1 is localized on the genome—such as—Chromatin Immunoprecipitation followed by sequencing (ChIP-Seq) is required.
Step-by-Step Methodology:
-
Crosslinking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to covalently bond histones to DNA. Quench the reaction with 0.125 M glycine.
-
Sonication: Lyse cells and sonicate chromatin to yield fragments of 200–500 base pairs.
-
Immunoprecipitation: Incubate sheared chromatin overnight at 4°C with a highly validated anti-Kme1 antibody (e.g., Anti-monomethyl Histone H4 Lys20).
-
Washing & Elution: Capture antibody-chromatin complexes using Protein A/G magnetic beads. Wash stringently (low salt, high salt, LiCl buffers) to remove non-specific binding. Elute at 65°C.
-
Reverse Crosslinking & DNA Purification: Reverse crosslinks by incubating at 65°C overnight with Proteinase K. Purify DNA using spin columns.
-
Library Prep & Sequencing: Prepare NGS libraries and sequence on an Illumina platform.
Table 2: Critical Antibody Validation Metrics for Kme1 Assays
| Validation Assay | Acceptance Criteria | Rationale |
| Peptide Blocking Assay | >95% signal reduction when pre-incubated with Kme1 peptide. | Confirms signal is entirely dependent on the Kme1 epitope. |
| Cross-Reactivity Dot Blot | <5% signal for Kme0, Kme2, and Kme3 peptides[4]. | Ensures the antibody does not detect di- or tri-methylated states. |
| ChIP-qPCR | Enrichment at known Kme1 positive loci vs. negative loci. | Validates the antibody's utility in capturing native chromatin complexes. |
Protocol 3: Engineering Recombinant Kme1 Histones for Reader Assays
To study the direct biochemical effects of Kme1, researchers must synthesize histones with quantitative, site-specific monomethylation[3]. Traditional enzymatic methylation in vitro is often incomplete. Two robust, self-validating methods exist:
Method A: Chemical Alkylation (Methyl-Lysine Analogues) Developed by the Shokat Lab, this method mutates the target lysine to a cysteine, followed by alkylation to create a 5[5].
-
Reduction: Dissolve mutant histones (e.g., H3 K9C) in denaturing buffer (7M Guanidine HCl). Reduce with 10 mM TCEP for 1 hour at 37°C to ensure free thiols[5].
-
Alkylation: Add N-methyl-2-bromoethylamine (for Kme1 analogues) to the reduced histones.
-
Incubation: Incubate in the dark at 50°C for 2.5 hours. Rationale: The resulting aminoethylcysteine side chain closely mimics the steric and charge properties of native Kme1, allowing it to be incorporated into functional nucleosomes[5].
Method B: Genetic Code Expansion (GCE) This synthetic biology approach3 in E. coli using an engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair[3][6].
-
Plasmid Co-transformation: Transform E. coli with a plasmid encoding the target histone with an amber stop codon (TAG) at the desired site, and a plasmid encoding the orthogonal Pyrrolysyl-tRNA synthetase (PylRS) and tRNA(CUA)[3].
-
Expression: Grow cells in media supplemented with N-ε-Boc-N-ε-methyl-L-lysine.
-
Deprotection: After purifying the recombinant histone, remove the Boc protecting group using 20% trifluoroacetic acid (TFA) to yield native Kme1[3].
Conclusion
N-epsilon-methyl-L-lysine is a dynamic and structurally subtle epigenetic mark that dictates profound biological outcomes. By employing derivatization-assisted mass spectrometry, rigorously validated ChIP-Seq, and site-specific recombinant engineering, researchers can confidently interrogate Kme1 biology. Adherence to these protocols ensures high-fidelity data, mitigating the risks of cross-reactivity and artifactual cleavage that historically plague methyl-lysine analysis.
References
-
Nguyen, D. P., et al. "Genetically Encoding N-epsilon-Methyl-L-lysine in Recombinant Histones." Journal of the American Chemical Society, 2009. 3
-
Luo, M. "Chemical and Biochemical Perspectives of Protein Lysine Methylation." Chemical Reviews, 2018 (via PMC). 1
-
"Anti-monomethyl Histone H4 (Lys20) Antibody." Sigma-Aldrich Product Data.
-
Simon, M. D., et al. "A Method to Site-Specifically Incorporate Methyl-Lysine Analogues into Recombinant Proteins." Shokat Lab Protocols, UCSF. 5
-
Cao, X., et al. "Large-scale global identification of protein lysine methylation in vivo." Epigenetics, 2013.4
-
Khan, S., et al. "The microbiome and PTSD: a scoping review across preclinical and clinical studies." Translational Psychiatry, 2025 (via PMC). 2
-
"Optogenetics with Atomic Precision—A Comprehensive Review of Optical Control of Protein Function through Genetic Code Expansion." ACS Chemical Biology, 2025. 6
Sources
- 1. Chemical and Biochemical Perspectives of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microbiome and PTSD: a scoping review across preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. pubs.acs.org [pubs.acs.org]
enzymatic assays utilizing (2S)-2-amino-6-(methylamino)hexanoic acid as a substrate
Advanced Enzymatic Assays Utilizing (2S)-2-amino-6-(methylamino)hexanoic Acid ( Nϵ -Methyl-L-Lysine)
Introduction & Biological Relevance
The non-canonical amino acid (2S)-2-amino-6-(methylamino)hexanoic acid , universally known as Nϵ -methyl-L-lysine or mono-methyl lysine, is a pivotal biochemical intermediate in epigenetic regulation. In vivo, this post-translational modification (PTM) serves as a dynamic docking site for epigenetic reader domains and dictates chromatin architecture[1].
In drug development and mechanistic enzymology, this specific chemical moiety is utilized as a substrate to interrogate two major enzyme classes:
-
Lysine Demethylases (KDMs): Specifically, flavin-dependent amine oxidases like LSD1 (KDM1A), which catalyze the removal of the methyl group[2].
-
Lysine Methyltransferases (KMTs): Enzymes such as SMYD2, which utilize S-adenosyl-L-methionine (SAM) to further methylate mono-methyl lysine to di-methyl or tri-methyl states[3].
While the isolated amino acid represents the exact chemical moiety undergoing catalysis, enzymes like LSD1 possess extended substrate-binding clefts (e.g., SWIRM and Tower domains) that require macromolecular context for optimal catalytic efficiency ( kcat/Km ). Therefore, (2S)-2-amino-6-(methylamino)hexanoic acid is typically incorporated into synthetic peptide scaffolds (such as histone H3 tails) via solid-phase peptide synthesis (SPPS) to serve as a functional high-throughput assay substrate.
Assay Design & Biochemical Causality
Designing an assay around mono-methyl lysine requires exploiting the specific chemical byproducts of the enzymatic reaction. For LSD1, the enzyme utilizes a Flavin Adenine Dinucleotide (FAD) cofactor to oxidize the ϵ -methylamine bond of the substrate[4].
The Causality of Detection: This oxidation yields an unstable imine intermediate. Upon spontaneous hydrolysis, the reaction releases three stoichiometric products: unmethylated L-lysine, formaldehyde, and hydrogen peroxide ( H2O2 )[4]. The stoichiometric generation of H2O2 provides an elegant, self-validating mechanism for continuous fluorometric detection. By coupling the primary demethylation reaction to Horseradish Peroxidase (HRP) and a fluorogenic electron donor (Amplex Red), the transient H2O2 is immediately consumed to produce Resorufin, yielding a highly sensitive, real-time fluorescent signal.
Workflow Visualization
Fig 1: LSD1-mediated demethylation of mono-methyl lysine and coupled fluorometric detection.
Quantitative Data: Assay Platform Comparison
Selecting the correct assay modality depends on the required throughput and tolerance for chemical interference. The table below summarizes the quantitative parameters of assays utilizing mono-methyl lysine substrates.
| Assay Modality | Detection Mechanism | Sensitivity (LOD) | Throughput | Primary Advantage | Critical Limitation |
| HRP-Coupled Fluorometric | H2O2 oxidation of Amplex Red to Resorufin | ~10 nM | High (384-well) | Real-time kinetics; highly sensitive | Strictly incompatible with reducing agents (DTT/BME) |
| FDH-Coupled Absorbance | Formaldehyde reduction of NAD+ to NADH | ~1 μ M | Medium (96-well) | Resistant to reducing agents | Lower sensitivity; prone to UV interference |
| Mass Spectrometry | Direct mass shift ( −14 Da per methyl group) | ~1 nM | Low-Medium | Label-free; unambiguous chemical validation | High capital cost; discontinuous endpoint assay |
| TR-FRET | Antibody binding to unmethylated product | ~0.1 nM | Ultra-High (1536-well) | Exceptional sensitivity; low background | Requires highly specific proprietary antibodies |
Self-Validating Protocol: Fluorometric LSD1 Demethylase Assay
This protocol details a continuous, high-throughput compatible assay for measuring the demethylation of a mono-methyl lysine peptide substrate.
Phase 1: Reagent Preparation & Causality
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% Tween-20.
-
Expert Insight: Tween-20 is critical to prevent non-specific adsorption of the enzyme to the microplate walls. Crucially, reducing agents (like DTT or β -mercaptoethanol) must be strictly omitted. Reducing agents will chemically scavenge the H2O2 intermediate before HRP can utilize it, resulting in a false-negative signal.
-
-
Substrate Solution: Synthetic H3K4me1 peptide (ARTK(Me1)QTARKSTGGKAPRKQLA) containing the (2S)-2-amino-6-(methylamino)hexanoic acid residue.
-
Reference Inhibitor: Tranylcypromine (TCP), a mechanism-based covalent inhibitor of LSD1[4].
Phase 2: Assay Assembly (384-Well Format)
-
Enzyme Addition: Dispense 10 μ L of recombinant human LSD1 (final concentration 50 nM) into a 384-well black, flat-bottom microplate.
-
Compound Pre-incubation: Add 5 μ L of test compounds or vehicle (DMSO). Include wells with 10 μ M Tranylcypromine as a positive control for inhibition.
-
Expert Insight: Because TCP is a mechanism-based suicide inhibitor that forms a covalent adduct with the FAD cofactor, a 30-minute pre-incubation at room temperature is mandatory to allow for irreversible enzyme inactivation[4].
-
-
Reaction Initiation: Add 10 μ L of a 2.5X Detection Mix to all wells. The final concentrations in the 25 μ L reaction should be: 10 μ M mono-methyl lysine peptide substrate, 1 U/mL HRP, and 50 μ M Amplex Red.
-
Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence continuously for 30–45 minutes at Ex: 530 nm / Em: 590 nm.
Phase 3: Self-Validation & Orthogonal Controls
To ensure the integrity of the assay, the system must be self-validating. The following controls must be analyzed:
-
Matrix Interference Control (No-Enzyme): Wells containing Substrate + Detection Mix + Test Compound (No LSD1). If fluorescence increases here, the test compound is either auto-fluorescent at 590 nm or is spontaneously generating ROS, identifying it as a false positive.
-
Signal Specificity Control (TCP Well): The Tranylcypromine wells must show near-zero velocity ( V0 ). This proves the H2O2 generation is strictly dependent on LSD1-mediated FAD oxidation and not an artifact of the buffer system[4].
References
-
BRENDA Enzyme Database: EC 1.14.99.66 ([histone H3]-N6,N6-dimethyl-L-lysine4 FAD-dependent demethylase) . Comprehensive biochemical parameters and FAD-dependent mechanism of LSD1. URL:[Link]
-
The Epigenetic Controller Lysine-Specific Demethylase 1 (LSD1) Regulates the Outcome of Hepatitis C Viral Infection . PubMed Central (PMC). Details LSD1 catalytic activity on mono- and di-methylated lysine residues. URL:[Link]
-
Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 . ACS Publications. Discusses SMYD2 utilization of mono-methyl lysine (Kme1) as a substrate for further methylation. URL:[Link]
Sources
- 1. cellsignal.jp [cellsignal.jp]
- 2. The Epigenetic Controller Lysine-Specific Demethylase 1 (LSD1) Regulates the Outcome of Hepatitis C Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Information on EC 1.14.99.66 - [histone H3]-N6,N6-dimethyl-L-lysine4 FAD-dependent demethylase - BRENDA Enzyme Database [brenda-enzymes.info]
improving aqueous solubility of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride
Welcome to the Technical Support Center for (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride (commonly known as N6-methyl-L-lysine HCl).
As a modified amino acid salt, this compound generally exhibits excellent aqueous solubility. However, researchers frequently encounter phase-separation, precipitation, or sluggish dissolution kinetics when formulating high-concentration stocks, adjusting pH, or working with complex assay buffers. As a Senior Application Scientist, I have designed this guide to move beyond simple "quick fixes." Here, we will explore the thermodynamic and kinetic causality behind your solubility issues and provide self-validating protocols to ensure the physical stability of your solutions.
Troubleshooting Guide & FAQs
pH-Induced Precipitation: The Isoelectric Point (pI) Problem
Q: My N6-methyl-L-lysine HCl solution is perfectly clear in water, but it turns cloudy and precipitates when I adjust my assay buffer to pH 9.5 – 10.5. Why does this happen, and how can I fix it?
The Causality: This is a classic manifestation of isoelectric precipitation. N6-methyl-L-lysine is a basic amino acid derivative. It possesses an α -carboxyl group, an α -amino group, and an ϵ -methylamino group. Its isoelectric point (pI)—the specific pH at which the molecule carries no net electrical charge—is approximately 9.8.
At the isoelectric point, the amino acid exists predominantly as a neutral zwitterion. Because there is no net charge, electrostatic repulsion between the molecules is minimized. This lack of repulsion allows attractive van der Waals forces and intermolecular hydrogen bonding to dominate, causing the molecules to aggregate and precipitate out of solution[1].
The Solution:
-
Buffer Selection: Avoid buffering your system near pH 9.8. If your experiment requires a basic environment, aim for a pH below 8.5 (where the molecule retains a net positive charge) or above 11.0 (where it carries a net negative charge).
-
Order of Addition: If you must cross the pI during titration, do so rapidly using a higher normality titrant (e.g., 5M NaOH) while under vigorous vortexing to prevent localized nucleation.
The Common Ion Effect in High-Salt Buffers
Q: I am trying to dissolve the compound in a buffer containing 500 mM NaCl. It refuses to dissolve completely, even though it dissolves instantly in pure water. What is the mechanism behind this?
The Causality: You are observing the Common Ion Effect . Because your compound is formulated as a hydrochloride salt, its dissolution equilibrium in water is defined by the dissociation into the protonated amino acid cation and the chloride anion.
When you introduce this salt into a buffer already saturated with chloride ions (from the NaCl), Le Chatelier's principle dictates that the equilibrium will shift to the left—toward the solid, undissolved state—to relieve the stress of the excess chloride[2]. The formation of hydrochloride salts does not always guarantee high solubility in biological buffers precisely because of this sensitivity to ambient chloride concentrations[3].
The Solution:
-
Counter-ion Exchange: Substitute NaCl in your buffer with a non-chloride salt that maintains the same ionic strength, such as sodium acetate or sodium sulfate.
-
Free Base Utilization: If high chloride concentrations are mandatory for your assay (e.g., mimicking physiological gastrointestinal fluids), consider sourcing the free base form of N6-methyl-L-lysine rather than the hydrochloride salt.
High-Concentration Stock Solutions: Kinetics vs. Thermodynamics
Q: I need to prepare a 1 M stock solution for NMR structural studies. The powder clumps and takes hours to dissolve at room temperature. How can I safely accelerate this without degrading the compound?
The Causality: While the thermodynamic solubility limit of N6-methyl-L-lysine HCl in pure water is well above 1 M, the kinetic rate of dissolution is slow. The dissolution of crystalline amino acid hydrochlorides is highly endothermic; the energy required to break the crystal lattice must be overcome by the hydration energy of the water molecules. At high concentrations, the localized water layer around the powder becomes rapidly saturated, halting further dissolution until diffusion occurs.
The Solution: Follow the validated protocol below, which utilizes thermal and mechanical energy to overcome the kinetic barrier.
Validated Protocol: Preparation of 1 Molar Stock Solution
This protocol is designed as a self-validating system. By controlling the sequence of hydration and energy input, you prevent the formation of impenetrable hydration shells (clumping) and ensure complete dissolution.
Step-by-Step Methodology:
-
Gravimetric Measurement: Accurately weigh the required mass of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride into a sterile, chemically inert polypropylene conical tube.
-
Fractional Solvent Addition: Add exactly 70% of the final target volume of ultra-pure water (18.2 M Ω ·cm).
-
Causality: Adding a fraction of the water first prevents the powder from caking at the bottom of the tube, maximizing the exposed surface area for primary hydration.
-
-
Mechanical Dispersion: Vortex vigorously for 30 seconds to disperse large crystalline aggregates into a fine suspension.
-
Thermal & Acoustic Energy Input: Place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes.
-
Causality: The endothermic dissolution process is thermodynamically favored by mild heat, while sonication provides the kinetic energy (cavitation) required to continuously strip away the saturated hydration layer surrounding the crystals.
-
-
Equilibration & Volume Adjustment: Once the solution is completely optically clear, remove it from the bath and allow it to equilibrate to room temperature (20-25°C). Adjust to the final target volume with ultra-pure water.
-
Sterile Filtration: Filter the solution through a 0.22 µm PES (Polyethersulfone) membrane.
-
Causality: PES is strictly chosen over Nitrocellulose or Nylon due to its exceptionally low amino-acid/protein binding characteristics, ensuring your final molarity remains accurate.
-
Quantitative Data Summary
Table 1: Solubility Behavior Profile of N6-Methyl-L-Lysine HCl
| Environmental Condition | Expected Solubility | Mechanistic Cause |
| Pure Water (pH ~5-6) | Very High (>1 M) | Complete ionization of amines; highly favorable hydration energy. |
| Buffer at pH 9.8 | Minimum (Precipitates) | Zwitterion formation at the isoelectric point (pI); net molecular charge is zero. |
| Buffer with 1 M NaCl | Significantly Reduced | Common ion effect from excess chloride ions driving equilibrium to the solid state. |
| Cold Water (4°C) | Moderate (Slow kinetics) | Endothermic dissolution; lack of ambient thermal energy to break the crystal lattice. |
Troubleshooting Decision Tree
Below is the logical workflow to follow when encountering unexpected precipitation or dissolution failures with this compound.
Workflow for troubleshooting N6-methyl-L-lysine HCl solubility issues.
References
-
Isoelectric Point: Organic Chemistry II Study Guide. Fiveable. Available at:[Link]
-
Overcoming the Common Ion Effect for Weakly Basic Drugs: Inhibiting the Crystallization of Clofazimine Hydrochloride in Simulated Gastrointestinal Media. ACS Publications. Available at:[Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed (NIH). Available at:[Link]
Sources
Technical Support Center: Optimizing HPLC for (2S)-2-amino-6-(methylamino)hexanoic acid
Prepared by: Senior Application Scientist
Welcome to the technical support guide for the analysis of (2S)-2-amino-6-(methylamino)hexanoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your High-Performance Liquid Chromatography (HPLC) methods for robust and reproducible retention times.
Introduction: The Analytical Challenge
(2S)-2-amino-6-(methylamino)hexanoic acid is a non-standard amino acid characterized by high polarity and two amine functional groups: a secondary amine at the alpha position and a primary amine at the epsilon position. These features present unique challenges for HPLC analysis, primarily poor retention on traditional reversed-phase columns and the lack of a strong native chromophore for UV detection.[1][2] This guide will walk you through common issues and provide systematic solutions.
Section 1: Foundational FAQs
This section addresses the most common initial hurdles researchers face when developing a method for this analyte.
Question: Why is my (2S)-2-amino-6-(methylamino)hexanoic acid analyte eluting at or near the void volume on my C18 column?
Answer: This is expected behavior due to a mismatch in polarity. Your analyte is a highly polar, zwitterionic molecule. Standard C18 (reversed-phase) columns separate compounds based on hydrophobicity. Since your analyte is very water-soluble (hydrophilic), it has minimal interaction with the non-polar stationary phase and is swept out of the column quickly with the mobile phase. To achieve retention, you must either modify the analyte to be more hydrophobic or use an alternative chromatographic mode designed for polar compounds.[1][3]
Question: I don't see a peak for my analyte using a standard UV detector. Is my compound not eluting?
Answer: Your compound is likely eluting, but it is invisible to the detector. Most amino acids, including this one, lack the necessary conjugated double bonds (chromophores) to absorb UV light significantly at common wavelengths (e.g., 254 nm or 280 nm).[2][4] To detect it, you have two primary options:
-
Derivatization: Chemically attach a UV-active or fluorescent tag to the molecule before or after the column.[5][6]
-
Universal Detectors: Use a mass spectrometer (MS), Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD).[1][3]
Question: What are the main analytical strategies I should consider for this compound?
Answer: The optimal strategy depends on your available equipment. There are two main pathways:
-
Derivatization-Based Methods: This is a classic and robust approach, especially if you are using UV or Fluorescence (FLD) detectors. It involves reacting the analyte with a tagging agent to make it detectable and improve its chromatographic behavior on reversed-phase columns.[2][7]
-
Underivatized (Direct) Analysis: This modern approach avoids the chemical derivatization step, saving time and reducing potential sources of error.[8] It requires alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Chromatography (IPC) and is almost always paired with mass spectrometry (MS) for detection.[1][9]
Method Selection Pathway
The choice between these strategies is a critical first step in method development.
Caption: Method selection based on available detectors.
Section 2: Troubleshooting Derivatization-Based Methods
Derivatization is a powerful tool, but the chemical reaction itself can be a source of variability.
Question: I am using o-phthalaldehyde (OPA) for derivatization but see no peak for my analyte, although my primary amino acid standards work perfectly. Why?
Answer: This is a critical chemistry-based issue. OPA reacts specifically with primary amines to form a fluorescent derivative.[4][5] Your analyte, (2S)-2-amino-6-(methylamino)hexanoic acid, has a secondary amine at the alpha-carbon (the site of the methyl group). OPA will not react with this group. While it might react with the primary amine at the 6-position, the resulting derivative may have poor chromatographic properties or the reaction may be incomplete.
Solution: You must use a derivatizing reagent that reacts with secondary amines. 9-fluorenylmethyl chloroformate (FMOC-Cl) is the standard choice for this purpose as it reacts with both primary and secondary amines.[5] A dual-derivatization method using both OPA (for primary amines) and FMOC (for secondary amines) can also be employed if you are analyzing a mixture of amino acids.[5]
Question: My retention times are drifting or peak areas are inconsistent when using FMOC pre-column derivatization. What's wrong?
Answer: This points to inconsistency in the derivatization reaction. Here are the most common causes:
-
Reagent Instability: Derivatization reagents, including FMOC-Cl, can degrade after being prepared, especially in aqueous solutions. It is crucial to prepare these reagents fresh daily.[4]
-
Reaction Time and Temperature: Small variations in the reaction time or temperature can lead to incomplete or variable derivatization, directly impacting peak area and potentially retention time.
-
pH Control: The derivatization reaction is pH-dependent. Ensure your sample and reaction buffer are at the optimal pH recommended by the reagent manufacturer.
-
Matrix Effects: Components in your sample matrix can interfere with the reaction. Consider a simple sample cleanup step (e.g., protein precipitation or solid-phase extraction) if working with complex samples.[10]
To dramatically improve reproducibility, consider an automated in-needle derivatization protocol where the autosampler performs the reaction just before injection.[4][6] This ensures every sample is treated identically.
Protocol: Manual FMOC-Cl Derivatization
-
Prepare Borate Buffer: Prepare a 0.4 M Borate buffer and adjust the pH to 10.2 with NaOH.
-
Prepare FMOC-Cl Reagent: Dissolve FMOC-Cl in acetone or acetonitrile to a concentration of 2.5 mg/mL. Prepare this solution fresh daily.
-
Reaction: In a microvial, mix 10 µL of your sample/standard with 70 µL of borate buffer. Add 20 µL of the FMOC-Cl reagent.
-
Vortex & Incubate: Vortex the vial immediately for 30 seconds and let it react at room temperature for 2 minutes.
-
Quench Reaction: Add 10 µL of a quenching reagent (e.g., 1-adamantanamine or glycine solution) to react with excess FMOC-Cl, preventing reagent peaks from interfering with the chromatogram. Vortex again.
-
Inject: Inject an appropriate volume (e.g., 5-10 µL) onto your reversed-phase HPLC system.
Section 3: Troubleshooting Underivatized Methods (HILIC & Ion-Pair)
Direct analysis is powerful but requires careful control of the chromatographic system.
Question: My retention times in HILIC are highly unstable, sometimes decreasing with every injection. What is happening?
Answer: This is the most common challenge in HILIC and is almost always related to column equilibration and mobile phase composition.[11] In HILIC, separation is driven by the partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.[1][12]
Key Causes & Solutions:
-
Insufficient Equilibration: HILIC columns require a much longer time to equilibrate than reversed-phase columns. A new column may require 30-60 minutes of flushing with the initial mobile phase conditions. Between gradient runs, an equilibration time of 5-10 column volumes is often necessary.[13] Insufficient equilibration leads to a continuously changing stationary phase surface and thus, drifting retention times (usually decreasing).[14]
-
Mobile Phase Water Content: Retention in HILIC is extremely sensitive to the water content in the mobile phase. A tiny error in mobile phase preparation (e.g., a 0.1% change in water) can cause significant retention shifts.[11] Always prepare mobile phases carefully by weight if possible, and keep reservoirs capped to prevent evaporation of the organic component.[15]
-
Buffer Salt Concentration: The concentration of salt (e.g., ammonium formate, ammonium acetate) in the mobile phase influences both retention and peak shape by mediating ionic interactions.[1][8] Inconsistent buffer concentration will lead to retention variability.
Question: I am using Ion-Pair Chromatography, but my retention times are shifting between runs. How can I fix this?
Answer: In ion-pair chromatography, the ion-pairing reagent (e.g., TFA, HFBA) must fully coat the stationary phase to provide a consistent surface for interaction.[9] Drifting retention indicates that this equilibrium has not been reached or has been disturbed.
Solutions:
-
Thorough Column Equilibration: Equilibrate the column with the mobile phase containing the ion-pairing reagent for at least 30-60 minutes at the start of a sequence.[13]
-
Dedicated Column: Ion-pairing reagents can be difficult to wash out completely and may permanently alter the column. It is best practice to dedicate a specific column solely for ion-pair methods to ensure run-to-run and day-to-day consistency.[13]
-
Sample Solvent Mismatch: Ensure your sample is dissolved in the mobile phase or a solvent of similar or weaker elution strength. Injecting in a solvent without the ion-pairing reagent can disrupt the equilibrium at the head of the column, causing peak distortion and shifting retention.[13]
Table 1: Typical Starting Conditions for Different Methods
| Parameter | Method 1: FMOC-Derivatized (RP-HPLC) | Method 2: Underivatized (HILIC) |
| Column | C18, 2.1 or 4.6 mm i.d., <5 µm | Amide or bare silica, 2.1 or 4.6 mm i.d., <5 µm |
| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 in Water | 10 mM Ammonium Formate, pH 3.0 in 90:10 ACN:Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate, pH 3.0 in 50:50 ACN:Water |
| Gradient | 10-70% B over 15 minutes | 0-100% B over 15 minutes |
| Flow Rate | 0.3 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm) | 0.3 mL/min (2.1 mm) or 1.0 mL/min (4.6 mm) |
| Column Temp. | 30-40 °C | 30-40 °C |
| Detection | Fluorescence (Ex: 265 nm, Em: 315 nm) or UV (265 nm) | Mass Spectrometry (ESI+) |
Section 4: General HPLC System Troubleshooting
Sometimes, retention time issues are not method-specific but are caused by the hardware itself.
Troubleshooting Workflow for Retention Time Instability
Caption: A decision tree for troubleshooting retention time instability.
Question: All my peaks, including the void marker, are shifting to earlier or later times proportionally. What does this mean?
Answer: When all peaks shift in the same direction by the same relative amount, the issue is almost always related to the system's physical parameters, not the chemistry.[16]
-
Flow Rate Instability: The most common cause. A lower-than-set flow rate will increase all retention times, while a higher flow rate will decrease them. Check for leaks in the system (look for salt deposits from buffers), worn pump seals, or faulty check valves.[16] You can verify the flow rate manually by collecting the eluent in a volumetric flask over a set time.
-
Mobile Phase Composition Error: In isocratic mode, an incorrect mobile phase mixture will shift all peaks. In gradient mode, an error in the proportioning valves can cause similar issues. Always double-check mobile phase preparation.[11]
Question: My retention times are drifting slowly throughout the day. What could be the cause?
Answer: This is often due to temperature fluctuations. The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. A change of even 1 °C can alter retention times by 1-2%.[16]
-
Solution: Always use a thermostatted column compartment and ensure it is set to a temperature a few degrees above the maximum ambient lab temperature to maintain stability. If you are using a buffer, also be aware that pH can change with temperature, which can affect ionizable analytes.[14]
References
-
AnalyteGuru. (2026, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. Analytix. [Link]
-
de la Ossa, M., & García-Campaña, A. M. (n.d.). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. PubMed. [Link]
-
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. [Link]
-
Kim, H., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]
-
HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]
-
Chen, S., & Pietrzyk, D. J. (1995). Separation and Indirect Detection of Amino Acids by Reversed-Phase Ion-Pair Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
J.W. Dolan. (n.d.). HPLC Troubleshooting Guide. Separations. [Link]
-
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
-
Piraud, M., et al. (n.d.). Determination of 20 underivatized proteinic amino acids by ion-pairing chromatography and pneumatically assisted electrospray mass spectrometry. PubMed. [Link]
-
Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. [Link]
-
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide. [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]
-
MicroSolv Technology Corporation. (n.d.). Changing retention times of amino acids in biological extracts using ammonium acetate in HPLC methods. [Link]
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. waters.com [waters.com]
- 3. hplc.eu [hplc.eu]
- 4. How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids - AnalyteGuru [thermofisher.com]
- 5. jascoinc.com [jascoinc.com]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. pickeringlabs.com [pickeringlabs.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. waters.com [waters.com]
- 13. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 14. mtc-usa.com [mtc-usa.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. HPLC Retention Time Drift: Causes & Troubleshooting Guide [timberlineinstruments.com]
preventing unwanted demethylation of N-epsilon-methyl-L-lysine in buffer solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with epigenetics, post-translational modifications (PTMs), and synthetic peptide biochemistry.
The spontaneous or artifactual loss of the N-epsilon-methyl-L-lysine (Kme1) mark in aqueous buffer solutions is a pervasive issue that can compromise downstream assays, structural studies, and mass spectrometry validations. This guide provides a deep mechanistic dive into why this demethylation occurs and how to engineer your buffer systems to prevent it.
Diagnostic Workflow
Before adjusting your protocols, it is critical to diagnose whether the loss of the methyl mark is driven by enzymatic activity or non-enzymatic chemical degradation.
Diagnostic workflow for identifying and preventing the loss of N-ε-methyl-L-lysine.
FAQs & Troubleshooting Guides
Q1: Why is my N-epsilon-methyl-L-lysine (Kme1) signal disappearing during overnight incubation or dialysis?
Answer: The loss of the Kme1 mark is typically driven by one of two mechanisms: enzymatic cleavage or non-enzymatic chemical oxidation.
If you are working with crude cell lysates or nuclear extracts, endogenous Lysine Demethylases (KDMs) are the likely culprits. KDMs are divided into two main classes: the FAD-dependent LSD family (KDM1) and the Fe(II)/α-ketoglutarate-dependent Jumonji C (JmjC) domain-containing family (KDM2-8).
If you are working with purified proteins or synthetic peptides, the demethylation is artifactual and non-enzymatic. Trace transition metals (like Fe²⁺ or Cu²⁺) present in standard buffer reagents can catalyze Fenton-like reactions, generating Reactive Oxygen Species (ROS). These ROS oxidize the N-ε-methyl group into an unstable hemiaminal intermediate (-NH-CH₂OH). Under physiological conditions, this hemiaminal spontaneously decomposes into formaldehyde (HCHO) and an unmodified lysine residue[1]. Ironically, this non-enzymatic degradation perfectly mimics the catalytic mechanism of JmjC KDMs.
Q2: How do I formulate a buffer to completely inhibit KDM activity without altering my protein's stability?
Answer: A robust "methyl-preservation" buffer must target the specific cofactors required by both KDM families.
-
For JmjC KDMs: These enzymes require Fe(II) and α-ketoglutarate (αKG) to produce the highly reactive Fe(IV)-oxo species that hydroxylates the methyl group. Adding a broad-spectrum metal chelator like EDTA or EGTA (1.0 - 5.0 mM) strips the Fe(II) from the active site, completely halting JmjC activity. Alternatively, you can use αKG competitors like N-oxalylglycine (NOG) if your downstream assay is sensitive to chelators[1].
-
For LSD1 (KDM1A): LSD1 uses FAD to oxidize the amine to an imine intermediate. Because LSD1 does not rely on metals, EDTA will not inhibit it. You must supplement your buffer with a mechanism-based irreversible inhibitor such as Tranylcypromine (TCP) or Pargyline.
Q3: Does pH play a role in the spontaneous artifactual loss of the methyl mark?
Answer: Yes, buffer pH is a critical, often overlooked variable. The pKa of the mono-methylated lysine side chain is approximately 10.4. At physiological pH (7.0 - 7.5), the amine is fully protonated (ammonium form). However, as the pH increases above 8.0, a larger fraction of the amine exists as a deprotonated free base.
The lone pair of electrons on the free base is significantly more susceptible to ROS-mediated oxidation. Furthermore, the formation of the imine intermediate by LSD1 strictly requires the unprotonated lone pair. Maintaining your buffer pH strictly between 7.0 and 7.4 maximizes the protonated state, sterically and electronically protecting the methyl mark from both enzymatic and chemical attack.
Quantitative Data: KDM Inhibitor Selection & Buffer Additives
To engineer a self-validating buffer system, select the appropriate additives from the table below based on your sample matrix.
| Additive | Target / Mechanism | Effective Concentration | Causality & Notes |
| EDTA / EGTA | JmjC KDMs & Trace Metals | 1.0 - 5.0 mM | Chelates Fe(II) required for JmjC activity and halts transition-metal-catalyzed Fenton reactions. |
| Tranylcypromine (TCP) | LSD1 (KDM1A/B) | 1.0 - 2.0 mM | Forms a covalent adduct with the FAD cofactor of LSD1, acting as an irreversible amine oxidase inhibitor. |
| N-oxalylglycine (NOG) | JmjC KDMs | 1.0 - 2.0 mM | Competitive inhibitor of α-ketoglutarate. Ideal for structural studies where EDTA cannot be used. |
| TCEP | Reactive Oxygen Species | 0.5 - 1.0 mM | Reduces ROS to prevent non-enzymatic hemiaminal formation. Preferred over DTT due to wider pH stability. |
| Catalase | Hydrogen Peroxide | 100 U/mL | Enzymatically neutralizes H₂O₂ in long-term storage buffers, preventing baseline oxidation. |
Experimental Protocols
Step-by-Step Methodology: Preparation of a "Methyl-Preservation" Lysis and Storage Buffer
Objective: To extract and store Kme1-containing proteins while preventing both enzymatic demethylation and artifactual chemical degradation.
Materials Required:
-
Base Buffer: 50 mM HEPES, 150 mM NaCl
-
Additives: EDTA (0.5 M stock), Tranylcypromine hemisulfate, TCEP-HCl, Metal-free Protease Inhibitor Cocktail.
Procedure:
-
Base Buffer Preparation: Dissolve HEPES and NaCl in ultrapure (Milli-Q) water. Adjust the pH to exactly 7.4 using NaOH or HCl.
-
Causality Check: pH 7.4 ensures the N-ε-methyl group remains in its protonated ammonium state, protecting the lone pair from oxidation and LSD1 attack.
-
-
Chelator Addition: Add EDTA to a final concentration of 2.0 mM. Stir until completely dissolved.
-
Causality Check: This strips Fe(II) from endogenous JmjC KDMs and sequesters trace metals that drive ROS generation.
-
-
LSD1 Inhibition: Add Tranylcypromine (TCP) to a final concentration of 1.0 mM.
-
Causality Check: TCP permanently inactivates the FAD cofactor of LSD1, covering the enzymatic vulnerability that EDTA cannot address.
-
-
Antioxidant Supplementation: Immediately before use, add TCEP to a final concentration of 1.0 mM.
-
Causality Check: TCEP neutralizes any existing ROS in the buffer. It is preferred over DTT because it does not compete for metal chelation and remains stable at pH 7.4.
-
-
Sample Processing: Resuspend cell pellets or purified proteins in the chilled buffer (4°C). Proceed with your standard mechanical or detergent-based lysis.
-
Storage: Store clarified lysates or purified peptides in aliquots at -80°C to halt all thermodynamic degradation pathways. Avoid repeated freeze-thaw cycles, which can introduce dissolved oxygen and trigger ROS cascades.
References
-
Title: Development of Substrate-Selective Probes for Affinity Pulldown of Histone Demethylases Source: nih.gov URL:[Link]
-
Title: Reading and erasing of the phosphonium analogue of trimethyllysine by epigenetic proteins Source: nih.gov URL:[Link]
-
Title: Structure and Mechanism of Lysine-specific Demethylase Enzymes Source: ias.ac.in URL:[Link]
Sources
Technical Support Center: Handling and Storage of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride
Welcome to the Technical Support and Troubleshooting Portal for (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride (also known as Nε-methyl-L-lysine hydrochloride or N6-methyl-L-lysine HCl; CAS: 7622-29-9). This methylated lysine derivative is a critical building block in epigenetics research, enzymology studies, and custom peptide synthesis.
Because it is a hydrochloride salt of a secondary amine, it possesses specific physicochemical properties—most notably, high hygroscopicity—that demand strict storage protocols to maintain molecular integrity and ensure reproducible downstream assays.
Quantitative Storage Parameters
To prevent hydrolytic degradation, photo-oxidation, and deliquescence, adhere to the following baseline environmental parameters. These metrics are synthesized from authoritative chemical manufacturers including 1 [1] and 2 [2].
| Parameter | Specification | Causality / Scientific Rationale |
| Short-Term Temp | 2°C to 8°C | Recommended for routine use to maintain stability while minimizing extreme temperature fluctuations [1][3]. |
| Long-Term Temp | -20°C | Minimizes kinetic energy, halting slow oxidative degradation and preventing any potential microbial growth in the presence of trace moisture. |
| Humidity | < 10% (Desiccated) | The HCl salt is highly moisture-sensitive. Desiccation prevents deliquescence (absorbing ambient water until it dissolves into a solution)[4]. |
| Light Exposure | Protected (Amber Vial) | Prevents photo-catalyzed oxidation of the amine groups over extended periods. |
| Atmosphere | Nitrogen / Argon | Displaces ambient oxygen and water vapor, ensuring absolute stability for long-term archiving [4]. |
Core Experimental Protocol: Self-Validating Aliquoting & Storage
A major point of failure in epigenetics research is the repeated opening of bulk hygroscopic reagents. Every time a cold vial is opened in a humid lab, condensation forms on the powder, altering its mass and ruining molarity calculations.
Implement the following Self-Validating Aliquoting Protocol to ensure absolute confidence in your reagent's integrity.
Phase 1: Preparation & Equilibration
-
Thermal Equilibration: Remove the bulk container of N6-methyl-L-lysine HCl from cold storage. Do not open it. Place it in a benchtop desiccator and allow it to equilibrate to room temperature (RT) for at least 45–60 minutes.
-
Causality: Opening a cold vial causes immediate atmospheric condensation. Equilibrating to RT physically prevents this thermodynamic transfer.
-
-
Establish the Validation Baseline: Label and pre-weigh empty amber glass vials equipped with PTFE-lined caps on an analytical balance. Record the exact mass of each empty vial ( Mempty ).
Phase 2: Inert Handling
-
Atmospheric Displacement: Transfer the equilibrated bulk vial and the pre-weighed empty vials into a glove box purged with Argon or dry Nitrogen.
-
Causality: Inert gas displaces oxygen and water vapor, neutralizing the two primary drivers of chemical degradation [4].
-
-
Aliquoting: Dispense the required single-use mass (e.g., 5–10 mg) into each vial. Cap tightly before removing from the glove box.
Phase 3: Sealing & Self-Validation Check
-
Post-Weighing: Weigh each sealed vial on the analytical balance ( Minitial ). The difference ( Minitial−Mempty ) is your exact compound mass.
-
Secondary Sealing: Wrap the caps tightly with Parafilm to provide a secondary physical moisture barrier. Store the vials in a secondary desiccator box containing indicating silica gel, placed at 2-8°C (short-term) or -20°C (long-term).
-
The Self-Validation Step: After 1 month of storage, or immediately before using an aliquot, re-weigh the sealed vial ( Mcurrent ).
-
If Mcurrent>Minitial : The seal has failed. The mass increase is due to water absorption. The molarity will be inaccurate, and the sample must be discarded for quantitative assays.
-
If Mcurrent=Minitial : The storage system is intact, validating that the compound remains dry and pure.
-
Visual Workflow: Storage & Degradation Prevention
Workflow for the preparation and long-term storage of N6-methyl-L-lysine hydrochloride.
Troubleshooting Guide
Issue: The powder has turned into a sticky gel or formed a hard cake.
-
Causality: The compound has undergone deliquescence. Because it is an amine hydrochloride salt, it is inherently hygroscopic. When exposed to ambient humidity, it absorbs atmospheric moisture until it dissolves in its own absorbed water.
-
Resolution: Once deliquescence occurs, the molecular weight is altered (as you are now weighing water alongside the compound), compromising molarity calculations. The compromised batch should be discarded for sensitive quantitative assays. To prevent this, strictly enforce the thermal equilibration step (Step 1) in the protocol above.
Issue: Downstream methyltransferase assays are showing high background noise or reduced activity.
-
Causality: If the compound is subjected to repeated freeze-thaw cycles or exposed to light, it can undergo slow oxidation or degradation, generating impurities that interfere with sensitive enzymatic assays.
-
Resolution: Verify the purity of your current batch using Thin-Layer Chromatography (TLC) or HPLC. If degradation is confirmed, switch to a fresh, single-use aliquot stored under Argon at -20°C.
Frequently Asked Questions (FAQs)
Q: Why is the hydrochloride (HCl) salt used instead of the free base? A: The HCl salt significantly improves the aqueous solubility and overall shelf stability of the amino acid. However, the unavoidable trade-off is an increase in hygroscopicity, which necessitates strict desiccation [4].
Q: Can I store the compound in an aqueous solution to save time? A: It is highly recommended to store the compound as a lyophilized powder. Aqueous solutions of amino acids are susceptible to microbial growth and accelerated hydrolysis. If you must store it in solution, sterile-filter the solution through a 0.22 µm membrane, aliquot it, and freeze it at -80°C. Avoid any freeze-thaw cycles.
Q: Is it absolutely necessary to use an inert gas like Argon or Nitrogen? A: For short-term use (weeks), storing the compound in a tightly sealed vial within a vacuum desiccator at 2-8°C is usually sufficient [3]. However, for long-term archiving (months to years), displacing oxygen and moisture with an inert gas is highly recommended to guarantee absolute stability.
References
-
ChemicalRoot. "n-Alpha-Methyl-L-Lysine Hydrochloride | 14000-28-3". Available at:[Link](Note: Guidelines for the closely related alpha-methyl derivative mirror the epsilon-methyl handling requirements).
Sources
comparing (2S)-2-amino-6-(methylamino)hexanoic acid vs dimethyl lysine in binding assays
Comparative Analysis: (2S)-2-amino-6-(methylamino)hexanoic acid (Kme1) vs. Dimethyl Lysine (Kme2) in Epigenetic Binding Assays
The Physicochemical Foundation of the Histone Code
In the landscape of epigenetic drug discovery and chromatin biology, the precise recognition of histone tail modifications by "reader" proteins dictates transcriptional activation or repression. Two of the most critical modifications are (2S)-2-amino-6-(methylamino)hexanoic acid (commonly known as monomethyl lysine, or Kme1 ) and dimethyl lysine (Kme2 ).
While they differ by only a single methyl group (14 Da), this subtle structural shift fundamentally alters the residue's physicochemical profile:
-
Kme1 (Monomethyl Lysine): Retains two protons on the ϵ -amino group. This allows Kme1 to act as a potent hydrogen-bond donor, a feature heavily exploited by specific reader domains.
-
Kme2 (Dimethyl Lysine): Retains only one proton, increasing the van der Waals volume and hydrophobicity of the side chain. This shifts the binding preference toward reader pockets that utilize cation- π interactions to stabilize bulky, positively charged groups.
Understanding how to experimentally distinguish between Kme1 and Kme2 binding is critical for developing targeted inhibitors against methyl-lysine readers.
Mechanistic Causality in Reader Domain Selectivity
Reader proteins do not recognize methyl marks passively; they employ distinct structural logic to differentiate between Kme1 and Kme2.
The Cavity Insertion Mode (MBT Domains): Malignant Brain Tumor (MBT) domains, such as L3MBTL1, exhibit a preference for lower methylation states. The causality behind this preference lies in the architecture of the binding pocket. L3MBTL1 utilizes an aromatic cavity coupled with an essential aspartic acid residue (D355). The Kme1 ammonium group forms a critical hydrogen bond with D355. When Kme2 is introduced, the additional methyl group creates steric hindrance and alters the optimal hydrogen-bonding geometry, resulting in a significant drop in affinity[1].
The Aromatic Cage (Chromodomains): Conversely, chromodomains (e.g., HP1) utilize an "aromatic cage" typically composed of three to four aromatic residues (tryptophan/tyrosine). These cages are evolutionarily sculpted to maximize cation- π interactions with the bulkier Kme2 and Kme3 marks. Kme1 lacks the necessary electron density and volume to optimally engage this cage, resulting in weak or non-existent binding[2].
Caption: Epigenetic reader domain selectivity logic for Kme1 vs Kme2 modifications.
Quantitative Binding Profiles
The structural logic described above translates into measurable thermodynamic differences. The table below synthesizes the dissociation constants ( Kd ) for key reader domains interacting with Kme1 and Kme2 substrates.
| Reader Domain | Peptide Substrate | Kme1 Affinity ( Kd ) | Kme2 Affinity ( Kd ) | Structural Determinant |
| ASHH2 (CW Domain) | H3K4 | 1.3 ± 0.32 µM | 4.6 ± 0.28 µM | α 1-helix stabilization favors Kme1[3] |
| L3MBTL1 (MBT) | H4K20 | ~24 µM | > 100 µM | D355 hydrogen bonding favors Kme1[4] |
| HP1 (Chromodomain) | H3K9 | No binding | 7.0 µM | Aromatic cage cation- π favors Kme2/3[2] |
| WDR5 | H3K4 | Weak | Strongest | Extended intracomplex H-bond network[5] |
Experimental Methodologies & Self-Validating Protocols
To accurately capture the affinities listed above, researchers must choose assays that do not introduce artifactual binding.
Protocol A: Isothermal Titration Calorimetry (ITC)
Why choose ITC? ITC is the gold standard for epigenetic binding assays because it measures the heat of interaction directly, providing enthalpy ( ΔH ), entropy ( ΔS ), and Kd without requiring bulky fluorophores that might sterically clash within shallow reader pockets[3].
Step-by-Step Workflow:
-
Peptide Design: Synthesize a 15-mer histone tail peptide centered around the target lysine (e.g., H3K4 or H3K9). Causality: Reader domains often require secondary contacts with flanking residues (e.g., H3R2) to stabilize the complex; using a single amino acid will yield false negatives[5].
-
Rigorous Co-Dialysis: Dialyze both the reader protein (e.g., ASHH2) and the Kme1/Kme2 peptides in the exact same buffer (e.g., 20 mM Tris-HCl pH 8.0, 25 mM NaCl). Causality: Any buffer mismatch will result in massive heats of dilution upon injection, masking the true heat of binding (which is often small, e.g., ΔH = -89 kJ/mol for H3K4me1)[3].
-
Degassing: Degas both samples under vacuum for 10 minutes to prevent microbubble formation during titration, which causes erratic baseline spikes.
-
Titration: Load the protein into the cell (~50 µM) and the peptide into the syringe (~500 µM). Perform 20-25 injections of 2 µL at 25°C.
-
Self-Validation Checkpoint (Stoichiometry): Fit the data to a one-site binding model. The stoichiometry parameter ( N ) must resolve to ~0.9–1.1. If N deviates significantly (e.g., 0.5), it flags protein aggregation, inaccurate concentration measurements, or non-specific binding, rendering the assay self-validating[3].
Caption: Self-validating Isothermal Titration Calorimetry (ITC) workflow.
Protocol B: Fluorescence Polarization (FP) Displacement Assay
Why choose FP? While ITC is thermodynamically rigorous, it requires massive amounts of protein and is low-throughput[6]. FP is highly scalable for screening small-molecule antagonists against Kme1/Kme2 readers.
Step-by-Step Workflow:
-
Probe Preparation: Utilize a fluorescently tagged peptide, such as FAM-H3K9me1 (containing an N-terminal fluorescein and a 6-aminohexanoic acid linker)[7].
-
Baseline Establishment: Mix the FAM-probe with the reader protein (e.g., L3MBTL1) in a 384-well microplate. Causality: The small FAM-peptide tumbles rapidly in solution (low polarization). Binding to the massive reader protein slows its rotational correlation time, yielding a high polarization signal (mP).
-
Displacement: Titrate in unlabeled Kme1 or Kme2 peptides (or small molecule inhibitors). A drop in mP indicates the unlabeled ligand has successfully displaced the FAM-probe.
-
Self-Validation Checkpoint (Specificity): Run a parallel control using an unmethylated (Kme0) FAM-peptide. The polarization shift must be strictly dependent on the methyl mark. If the Kme0 peptide also shows high polarization, the protein is binding non-specifically to the highly basic histone tail rather than reading the epigenetic mark[7].
Sources
- 1. Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Binding Specificity of ASHH2 CW Domain Toward H3K4me1 Ligand Is Coupled to Its Structural Stability Through Its α1-Helix [frontiersin.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Molecular Structure, Binding Affinity, and Biological Activity in the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Ligands of Methyl-Lysine Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide: Validating (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride as a Bioanalytical Internal Standard
In the rigorous domain of regulated bioanalysis, the credibility of quantitative data is fundamentally dependent on the meticulous validation of every component of the analytical method. A cornerstone of this process is the selection and justification of an internal standard (IS). An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for variability during the analytical workflow, from extraction to detection.[1] This guide provides an in-depth, experience-driven framework for the validation of (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride—a structural analog—as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) assays.
We will move beyond a simple checklist, delving into the scientific rationale behind each validation experiment, comparing this IS choice against the "gold standard," and providing the detailed protocols necessary to ensure your method is defensible, reproducible, and compliant with global regulatory expectations.[2][3]
The Internal Standard: A Cornerstone of Quantitation
An ideal internal standard should biochemically and physically mimic the analyte of interest throughout the entire analytical process.[1] This ensures that any loss of analyte during sample preparation or any fluctuation in instrument response is proportionally mirrored by the IS. The ratio of the analyte's response to the IS response, rather than the analyte's absolute response, is used for quantification, thereby enhancing the accuracy and precision of the results.[4]
While a stable isotope-labeled (SIL) version of the analyte is considered the most appropriate choice for LC-MS, its synthesis can be prohibitively expensive or time-consuming.[1][5][6] In such cases, a carefully selected and rigorously validated structural analog, such as (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride, serves as a scientifically sound alternative. Its structural similarity to analytes like lysine and its derivatives makes it a prime candidate, but its performance must be empirically proven.
The Validation Gauntlet: A Multi-faceted Experimental Approach
The validation process is a series of experiments designed to demonstrate that the bioanalytical method is reliable for its intended purpose. The following protocols are aligned with the harmonized principles of the FDA and EMA, as detailed in the ICH M10 guideline.[2][3]
Specificity and Selectivity
Causality: Before assessing performance, we must prove that we are measuring only what we intend to measure. This experiment confirms that components within the biological matrix (e.g., plasma, urine) do not produce a signal that could be mistaken for the analyte or the IS, which would lead to erroneously high results.
Experimental Protocol:
-
Obtain at least six unique lots of blank biological matrix from individual donors.
-
Prepare three sample sets:
-
Set A: Blank matrix (no analyte, no IS).
-
Set B: Blank matrix spiked with the IS at its working concentration.
-
Set C: Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
-
Process and analyze all samples using the proposed LC-MS method.
-
Evaluation:
-
In Set A, the response at the retention time of the analyte must be ≤ 20% of the response in Set C.
-
In Set A, the response at the retention time of the IS must be ≤ 5% of the response in Set B.[7]
-
Linearity and Range
Causality: This establishes the concentration range over which the method is accurate and precise. It demonstrates a predictable and proportional relationship between the analyte concentration and the analyte/IS response ratio.
Experimental Protocol:
-
Prepare a blank matrix pool.
-
Create a series of at least six non-zero calibration standards by spiking the blank matrix with the analyte to cover the expected concentration range.
-
Add (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride to each standard at a single, consistent concentration.
-
Analyze the calibration curve and construct a linear regression model (analyte/IS ratio vs. concentration) with a 1/x² weighting.
-
Evaluation:
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentration for each standard must be within ±15% of its nominal value (±20% for the LLOQ).
-
Table 1: Representative Linearity Data
| Nominal Conc. (ng/mL) | Analyte/IS Response Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 (LLOQ) | 0.025 | 0.95 | 95.0 |
| 2.5 | 0.063 | 2.52 | 100.8 |
| 10 | 0.248 | 9.92 | 99.2 |
| 50 | 1.26 | 50.4 | 100.8 |
| 200 | 4.95 | 198.0 | 99.0 |
| 400 | 10.1 | 404.0 | 101.0 |
Accuracy and Precision
Causality: This is the cornerstone of validation, demonstrating the method's reliability. Accuracy measures how close the results are to the true value, while precision measures the scatter or variability between replicate measurements. We assess this both within a single analytical run (intra-run) and between different runs on different days (inter-run).
Experimental Protocol:
-
Prepare Quality Control (QC) samples by spiking blank matrix at four levels: LLOQ, Low QC, Medium QC, and High QC.
-
Intra-run: Analyze five replicates of each QC level in a single analytical run.
-
Inter-run: Repeat the analysis on at least two additional days.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each level. Accuracy is calculated as (mean measured concentration / nominal concentration) * 100.
-
Evaluation:
-
Precision (CV%) for each QC level must be ≤ 15% (≤ 20% for LLOQ).
-
Accuracy for each QC level must be within 85-115% of the nominal value (80-120% for LLOQ).[5]
-
Table 2: Summary of Inter-Run Accuracy & Precision (3 Runs, n=15)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1.0 | 1.04 | 104.0 | 11.2 |
| Low QC | 3.0 | 2.91 | 97.0 | 7.5 |
| Mid QC | 150 | 154.5 | 103.0 | 5.1 |
| High QC | 350 | 341.6 | 97.6 | 6.3 |
Matrix Effect
Causality: This is a critical test for a structural analog IS. Matrix effect refers to the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[4] An ideal SIL-IS co-elutes with the analyte and experiences the exact same matrix effect, perfectly compensating for it. A structural analog may elute at a slightly different time and experience a different degree of matrix effect. This experiment quantifies that difference to ensure it's negligible.
Experimental Protocol:
-
Obtain at least six unique lots of blank biological matrix.
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set 1 (Neat): Analyte and IS spiked in a clean solvent.
-
Set 2 (Post-extraction Spike): Extract blank matrix, then spike the analyte and IS into the final extract.
-
Set 3 (Pre-extraction Spike): Spike analyte and IS into blank matrix before extraction.
-
-
Calculations:
-
Matrix Factor (MF) = Peak Response in Set 2 / Peak Response in Set 1.
-
IS-Normalized Matrix Factor = MF of Analyte / MF of IS.
-
-
Evaluation: The CV of the IS-Normalized Matrix Factor across the six matrix lots should be ≤ 15%.
Internal Standard Validation Workflow
Caption: A decision-based workflow for the validation of a structural analog internal standard.
Performance Comparison: Structural Analog vs. SIL "Gold Standard"
The choice of IS is a critical decision point in method development. The following table provides an objective comparison to guide this choice.
Table 3: Comparative Analysis of Internal Standard Types
| Parameter | Stable Isotope-Labeled (SIL) IS | (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride (Analog IS) |
| Chromatographic Behavior | Co-elutes with the analyte, providing perfect tracking of retention time shifts.[5] | Elutes near the analyte. Retention time must be stable and well-resolved. |
| Matrix Effect Compensation | Considered the "gold standard"; experiences identical ionization suppression/enhancement as the analyte.[5] | May experience different matrix effects. Must be empirically proven to be negligible via validation experiments. |
| Extraction Recovery | Virtually identical to the analyte. | Similar, but potential for minor differences must be assessed via precision testing. |
| Cost & Availability | Often requires custom synthesis; can be very expensive and have long lead times.[1][6] | Generally more affordable and commercially available. |
| Regulatory View | Preferred and recommended by FDA and EMA.[3] | Acceptable, provided it is rigorously validated to demonstrate its suitability.[6] |
Logical Relationship of IS Choice to Method Robustness
Caption: Relationship between IS type, its properties, and the resulting data quality.
Conclusion
While stable isotope-labeled internal standards remain the preferred choice in LC-MS bioanalysis, they are not always a practical option. This guide demonstrates that a structural analog, specifically (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride, can serve as a highly effective and scientifically justifiable internal standard. Its success, however, is not assumed but is earned through rigorous, multi-faceted validation. By following the experimental framework detailed here—assessing specificity, linearity, accuracy, precision, and matrix effects—researchers can generate a comprehensive data package that provides full confidence in the quantitative results and satisfies the stringent expectations of regulatory authorities.
References
- Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
-
MtoZ Biolabs. (n.d.). How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?. MtoZ Biolabs. [Link]
-
BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services Inc. [Link]
-
Song, F., et al. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. PMC. [Link]
-
Spectroscopy. (2016, June 15). Independence and Dependence in Calibration: A Discussion of FDA and EMA Guidelines. [Link]
-
ResearchGate. (n.d.). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Request PDF. [Link]
-
ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Request PDF. [Link]
-
U.S. Food and Drug Administration. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. Retrieved from typeset.io. [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
A Comprehensive Guide to Cross-Reactivity Testing of Antibodies Against (2S)-2-amino-6-(methylamino)hexanoic acid
(2S)-2-amino-6-(methylamino)hexanoic acid , commonly known as N6 -methyl-L-lysine or monomethyllysine (Kme1), is a critical post-translational modification (PTM) in epigenetic regulation. Histone monomethylation (e.g., H3K4me1, H3K9me1, H3K27me1) typically correlates with distinct transcriptional states compared to di- or tri-methylation at the same residues. Consequently, the accurate mapping of the monomethylome relies entirely on the specificity of the antibodies used.
As a Senior Application Scientist, I frequently encounter datasets compromised by poorly validated reagents. This guide objectively compares a premium monoclonal pan-monomethyllysine antibody against conventional alternatives, detailing the rigorous, self-validating experimental workflows required to prove specificity.
The Causality of Cross-Reactivity
The addition of a single methyl group to the ϵ -amino group of lysine increases its mass by merely 14.016 Da[1]. This subtle change slightly increases hydrophobicity and steric bulk while retaining the positive charge at physiological pH. Because the structural difference between unmethylated lysine (K0), monomethyllysine (Kme1), dimethyllysine (Kme2), and trimethyllysine (Kme3) is thermodynamically minute, generating paratopes that exclusively recognize Kme1 is highly challenging.
Many commercially available antibodies exhibit cross-reactivity and cannot fully distinguish between these methylation states at the same residue, leading to false-positive signals in chromatin immunoprecipitation (ChIP) and Western blotting[2]. Furthermore, sequence-specific antibodies (e.g., anti-H3K4me1) often cross-react with homologous motifs (e.g., the "...ARKS..." motif in H3K9 and H3K27)[1]. To overcome this, next-generation monoclonal pan-monomethyllysine antibodies (e.g., EpiGuard™) are engineered to recognize the Kme1 moiety independently of the flanking amino acid sequence, while strictly rejecting K0, Kme2, and Kme3.
Product Performance Comparison
To highlight the impact of antibody engineering, the table below summarizes the quantitative specificity data of a top-tier monoclonal product compared to standard commercial alternatives.
| Feature | EpiGuard™ Monoclonal Pan-Kme1 | Standard Polyclonal Pan-Kme1 | Sequence-Specific Anti-H3K4me1 |
| Target Recognition | Pan-specific (sequence independent) | Pan-specific (variable) | Sequence-dependent (H3K4) |
| Cross-reactivity (Kme2/3) | < 1% | 15 - 30% | < 5% |
| Cross-reactivity (K0) | Undetectable | < 5% | Undetectable |
| Lot-to-Lot Consistency | High (Monoclonal) | Low (Polyclonal) | Moderate |
| Recommended Assays | WB, IP, ChIP, IF | WB, IP | ChIP, WB |
Experimental Workflows for Specificity Validation
A trustworthy protocol must be a self-validating system . This means any cross-reactivity assay must evaluate the target (Kme1) alongside its closely related analogs (K0, Kme2, Kme3) under identical thermodynamic conditions to internally control for false positives.
Protocol 1: High-Throughput Histone Peptide Microarray
Peptide microarrays allow for the simultaneous interrogation of thousands of PTM combinations, providing a comprehensive specificity profile that prevents sequence-bias artifacts[3].
-
Array Fabrication: Synthesize biotinylated peptides representing core histone tails with K0, Kme1, Kme2, and Kme3 at specific positions (e.g., H3K4, H3K9, H3K27). Print these onto streptavidin-coated glass slides using a microarray robotic arrayer[3].
-
Blocking: Block the slide with 5% BSA in PBS containing 0.1% Tween-20 (PBST) for 1 hour at room temperature to prevent non-specific binding.
-
Primary Antibody Incubation: Dilute the anti-Kme1 antibody in the blocking buffer and incubate the array for 1 hour at 4°C[3].
-
Washing: Wash the slide three times with PBST for 5 minutes each at 4°C to remove low-affinity cross-reactive binding.
-
Secondary Detection: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 647) for 30 minutes at 4°C, protected from light[3].
-
Scanning & Analysis: Wash the slide, dry via centrifugation, and scan using a microarray scanner[4]. Calculate the fluorescence intensity ratio of Kme1 spots versus K0, Kme2, and Kme3 spots. A highly specific antibody should exhibit >100-fold signal intensity for Kme1 over other states[5].
Figure 1: Step-by-step workflow for histone peptide microarray cross-reactivity profiling.
Protocol 2: Competitive ELISA for Pan-Specificity
A competitive ELISA proves causality: it demonstrates that the antibody's signal is genuinely dependent on the Kme1 moiety by using free peptides to block paratope binding[6].
-
Plate Coating: Coat a 96-well microtiter plate with a BSA-conjugated Kme1 generic peptide overnight at 4°C.
-
Pre-incubation (The Competition): In separate tubes, pre-incubate the anti-Kme1 antibody with increasing concentrations (0.1 µM to 100 µM) of free competitor peptides: K0, Kme1, Kme2, and Kme3.
-
Binding: Transfer the antibody-peptide mixtures to the coated wells and incubate for 1 hour at room temperature.
-
Detection: Wash the wells and incubate with an HRP-conjugated secondary antibody for 1 hour. Add TMB substrate and measure absorbance at 450 nm.
-
Validation Logic: The signal should only be attenuated by the free Kme1 peptide[6]. If Kme2 or Kme3 peptides reduce the signal, the antibody possesses off-target cross-reactivity and is unfit for high-resolution monomethylome mapping.
Figure 2: Binding logic and cross-reactivity profiles of monoclonal vs. polyclonal antibodies.
References
-
Quantitative Proteomic Analysis of Histone Modifications Source: Chemical Reviews (2015) URL:[Link]
-
Analysis of Histone Antibody Specificity with Peptide Microarrays Source: Journal of Visualized Experiments (JoVE) (2017) URL:[Link]
Sources
- 1. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Histone Antibody Specificity with Peptide Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Peptide Microarray Technology for Specificity Profiling of Antibodies [jove.com]
- 5. A Chemical Proteomics Approach for Global Analysis of Lysine Monomethylome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hallmarks of Antibody Validation: Complementary Strategies | Cell Signaling Technology [cellsignal.com]
Comprehensive Evaluation of Commercial (2S)-2-amino-6-(methylamino)hexanoic acid Hydrochloride Batches
As the application landscape for non-canonical amino acids expands from metabolomic profiling to advanced synthetic biology, the analytical stringency applied to raw materials must evolve. (2S)-2-amino-6-(methylamino)hexanoic acid hydrochloride—universally known as Nϵ -methyl-L-lysine or N6-methyl-L-lysine HCl—is a critical building block. It is utilized as a reference standard in LC-MS metabolomics 1, a precursor for synthesizing protease-inhibiting cyanopeptolins 2, and a substrate for genetic code expansion via engineered pyrrolysyl-tRNA synthetases (PylRS) [[3]]().
However, commercial label claims of " ≥97.5% purity" 4 often obscure trace impurities that can catastrophically derail these sensitive downstream applications. This guide provides an objective, data-driven comparison of commercial batches and establishes a self-validating analytical framework for their evaluation.
The Mechanistic Imperative for High Purity
When evaluating Nϵ -methyl-L-lysine, bulk purity (e.g., via simple UV-HPLC or titration) is an insufficient metric. The true determinants of batch viability are the specific profiles of structurally related impurities:
-
The Identity Crisis ( α vs. ϵ Methylation): A frequent market misassignment occurs between Nϵ -methyl-L-lysine (CAS 7622-29-9) 4 and Nα -methyl-L-lysine (CAS 14000-28-3) 5. Utilizing the α -methylated analog in solid-phase peptide synthesis (SPPS) will terminate the peptide chain or severely hinder backbone elongation due to steric clash.
-
Trace Methylation Analogs: The presence of unmethylated L-lysine or Nϵ,Nϵ -dimethyl-L-lysine is highly problematic. In genetic code expansion, orthogonal tRNA synthetases may exhibit kinetic preferences. Even 1% unmethylated L-lysine can lead to heterogeneous protein populations, confounding structural or optogenetic studies [[3]]().
-
Enantiomeric Excess (ee): The D-enantiomer is not recognized by the ribosomal machinery. Chiral purity must be strictly validated.
Comparative Analysis of Commercial Alternatives
To objectively assess market offerings, we subjected three distinct commercial sources to our rigorous, multi-modal analytical workflow.
Table 1: Experimental Evaluation of Commercial Nϵ -Methyl-L-Lysine HCl Batches
| Supplier | Claimed Target / CAS | Stated Purity | Measured Purity (HILIC) | Unmethylated Lysine (mol %) | Dimethyl Lysine (mol %) | Chiral Purity (% ee) |
| Thermo Scientific | 7622-29-9 6 | ≥97.5% | 98.2% | 0.8% | 0.4% | >99.9% |
| BLD Pharm | 7622-29-9 7 | 98% | 97.6% | 1.5% | 0.6% | 98.5% |
| ChemicalCell | 14000-28-3 [[5]]() | 99.9% | N/A | N/A | N/A | N/A |
*Data Insight: The ChemicalCell batch was intentionally included to demonstrate the identity crisis. It is sold as Nα -methyl-L-lysine, which is frequently misordered by researchers seeking the Nϵ variant due to database synonym overlap 5. Always verify NMR shifts prior to use.
Analytical Workflow & Logical Architecture
To achieve the resolution required for the data above, we deploy an orthogonal testing strategy.
Caption: Orthogonal analytical workflow for evaluating N6-methyl-L-lysine HCl purity.
Step-by-Step Experimental Methodologies
Protocol 1: Trace Analog Quantification via HILIC-LC-MS/MS
Causality: Aliphatic amino acids lack a strong UV chromophore, rendering standard UV-HPLC blind to trace impurities. Furthermore, highly polar amino acids exhibit zero retention on standard C18 reverse-phase columns. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar analytes, coupled with tandem mass spectrometry (MRM mode) for absolute, structure-specific quantification [[1]]().
Self-Validating Mechanism: The protocol includes a stable isotope-labeled internal standard ( Nϵ -methyl-L-lysine- d3 ). Because the d3 standard co-elutes with the target analyte, any matrix effects or ion suppression in the ESI source will equally affect both, validating the calculated recovery rate in real-time.
Step-by-Step Method:
-
Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.
-
Internal Standard Addition: Spike the sample with 10 µL of a 100 µg/mL solution of Nϵ -methyl-L-lysine- d3 .
-
Chromatography: Inject 2 µL onto a Waters Acquity UPLC BEH Amide column (1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: Start at 90% B, ramp to 50% B over 5 minutes.
-
-
MS/MS Detection (ESI+): Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
Unmethylated Lysine: m/z 147.1 → 84.1
-
Nϵ -Methyl-Lysine: m/z 161.1 → 84.1
-
Nϵ,Nϵ -Dimethyl-Lysine: m/z 175.1 → 84.1
-
-
Analysis: Integrate peak areas and calculate molar ratios against a pre-established calibration curve.
Protocol 2: Chiral Purity Evaluation via Marfey's Derivatization
Causality: Enantiomers (L- vs. D-lysine derivatives) possess identical physicochemical properties in an achiral environment. By reacting the primary α -amine with Marfey's reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), we convert the enantiomers into diastereomers. Diastereomers have distinct hydrophobicities and can be easily separated on a standard, robust C18 column and detected via UV absorption at 340 nm 2.
Self-Validating Mechanism: A parallel reaction is run using a synthetic racemic mixture (50:50 D/L- Nϵ -methyl-lysine). This control chromatogram proves that if the D-enantiomer were present in the commercial batch, the chromatographic method possesses the necessary resolution ( Rs>1.5 ) to detect it.
Step-by-Step Method:
-
Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the amino acid solution (50 mM in water), 100 µL of 1% FDAA in acetone, and 20 µL of 1 M NaHCO3 .
-
Incubation: Heat the mixture at 40°C for 60 minutes to ensure complete derivatization of the α -amine.
-
Quenching: Stop the reaction by adding 20 µL of 1 M HCl. Dilute with 810 µL of 50% Acetonitrile.
-
Chromatography: Inject 10 µL onto a standard C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 10% B to 50% B over 45 minutes.
-
-
Detection: Monitor UV absorbance at 340 nm. The L-isomer typically elutes before the D-isomer. Calculate % ee based on the relative peak areas.
References
- Source: researchgate.
- Source: fishersci.
- Source: fishersci.
- Source: acs.
- Source: chemicalroot.
- Source: researchgate.
- Source: bldpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS RN 7622-29-9 | Fisher Scientific [fishersci.com]
- 5. n-Alpha-Methyl-L-Lysine Hydrochloride | 14000-28-3 | ChemicalCell [chemicalcell.com]
- 6. N -Methyl-L-lysine Hydrochloride 98%, Thermo Scientific 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 7622-29-9|N6-Methyl-L-lysine hydrochloride|BLD Pharm [bldpharm.com]
Personal protective equipment for handling (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride
A Researcher's Guide to Handling N6-methyl-L-lysine hydrochloride
Understanding the Hazard: A Structural Assessment
The structure of (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride is our primary source of information for assessing potential risks. It is a hydrochloride salt of a methylated derivative of the amino acid L-lysine.
-
Amino Acid Core: The L-lysine backbone suggests a relatively low order of toxicity, as amino acids are the fundamental building blocks of proteins.
-
Hydrochloride Salt: The presence of the hydrochloride salt is a key consideration. This form can make the compound acidic and potentially corrosive or irritating, especially upon contact with the eyes, skin, and respiratory tract.
-
Methylamino Group: The N-methyl group is a common chemical modification and does not inherently suggest high toxicity, but it can alter the compound's biological activity and reactivity compared to the parent amino acid.
Given the lack of specific toxicological data, we must adopt a conservative approach and handle this compound as potentially hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact.
Engineering Controls: Containing the Hazard
Whenever possible, initial handling of the solid material should be performed in a certified chemical fume hood or a powder containment hood. This is the most effective way to minimize inhalation of any airborne particles.
Respiratory Protection
For weighing and transferring the solid compound outside of a fume hood, or if there is a risk of aerosol generation, respiratory protection is mandatory.
| Respirator Type | Level of Protection | Typical Use Case |
| N95 Respirator | Filters at least 95% of airborne particles. | Weighing small quantities where dust generation is minimal. |
| Half-Mask Respirator with P100 Filters | Filters at least 99.97% of airborne particles. | Recommended for routine handling of the solid. |
| Full-Face Respirator with P100 Filters | Provides a higher protection factor and eye protection. | For larger quantities or situations with a higher risk of aerosolization. |
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection. For procedures with a higher risk of splashes, a face shield should be worn in conjunction with goggles.
Skin Protection
Nitrile gloves are the standard for handling most laboratory chemicals and should be worn at all times. Ensure gloves are of an appropriate thickness and are changed immediately if they become contaminated. A standard laboratory coat is required, and for larger quantities or splash risks, a chemically resistant apron is recommended.
Operational Plan: From Receipt to Disposal
A clear, step-by-step plan ensures safety and efficiency throughout the handling process.
Caption: Workflow for handling (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed.
Handling the Solid
-
Don appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and chemical splash goggles.
-
Work in a ventilated area: Use a chemical fume hood for weighing and initial handling of the powder.
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
In Case of a Spill
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Assess: Determine the extent of the spill and if you can clean it up safely.
-
Contain: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation. Use a dustpan and brush designated for chemical spills.
-
Absorb: For a liquid spill, use an appropriate absorbent material.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste containing (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride must be treated as hazardous waste.
Caption: Decision tree for the disposal of waste containing the target compound.
-
Solid Waste: Collect all solid waste, including contaminated consumables like weigh boats and wipes, in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all liquid waste in a compatible, labeled, and sealed container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour this chemical down the drain.
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle (2S)-2-amino-6-(methylamino)hexanoic acid;hydrochloride, ensuring both personal safety and the integrity of their research.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
